4-Fluoro-3,5-dimethylbenzyl bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-2-fluoro-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOKJGNBUPEMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590659 | |
| Record name | 5-(Bromomethyl)-2-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-82-2 | |
| Record name | 5-(Bromomethyl)-2-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3,5-dimethylbenzyl bromide from 1-Fluoro-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-3,5-dimethylbenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the benzylic bromination of 1-Fluoro-3,5-dimethylbenzene. This document details the underlying chemical principles, a proposed experimental protocol based on analogous reactions, and the expected quantitative data. The information is intended to provide researchers and drug development professionals with a robust framework for the preparation of this important building block.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a reactive benzyl bromide moiety and a fluorinated aromatic ring, makes it a versatile precursor for the introduction of the 4-fluoro-3,5-dimethylbenzyl group into a variety of molecular scaffolds. This guide focuses on the synthesis of this compound from the readily available starting material, 1-Fluoro-3,5-dimethylbenzene, via a free-radical bromination reaction.
The core transformation is a Wohl-Ziegler reaction, which is a well-established method for the selective bromination of the benzylic position of alkyl-substituted aromatic compounds.[1][2] This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.[3]
Reaction Pathway and Mechanism
The synthesis of this compound from 1-Fluoro-3,5-dimethylbenzene proceeds via a free-radical chain mechanism. The key steps are initiation, propagation, and termination.
Caption: Proposed synthesis of this compound.
The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating, which generates free radicals. These radicals then abstract a hydrogen atom from the benzylic position of 1-Fluoro-3,5-dimethylbenzene, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source, typically molecular bromine generated in situ from NBS, to form the desired product and a new bromine radical, which continues the chain reaction.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous benzylic bromination reactions of substituted xylenes.
| Parameter | Value | Reference |
| Reactants | ||
| 1-Fluoro-3,5-dimethylbenzene | 1.0 eq | Proposed |
| N-Bromosuccinimide (NBS) | 1.0 - 1.2 eq | [4] |
| 2,2'-Azobis(isobutyronitrile) (AIBN) | 0.05 - 0.1 eq | [5] |
| Reaction Conditions | ||
| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile | [6][7] |
| Temperature | Reflux (approx. 77°C for CCl₄) | [5] |
| Reaction Time | 4 - 16 hours | [7] |
| Product Characterization | ||
| Molecular Formula | C₉H₁₀BrF | [8] |
| Molecular Weight | 217.08 g/mol | [8] |
| Appearance | Colorless to light yellow liquid or solid | [9] |
| Expected Yield | 70 - 85% | Analogous Reactions |
| Spectroscopic Data (Predicted) | ||
| ¹H NMR (CDCl₃, δ) | ~7.0 (s, 2H, Ar-H), 4.4 (s, 2H, CH₂Br), 2.3 (s, 3H, Ar-CH₃) | Based on similar structures |
| ¹³C NMR (CDCl₃, δ) | ~162 (d, ¹JCF), 139 (s), 125 (d, ³JCF), 115 (d, ²JCF), 33 (s, CH₂Br), 21 (s, CH₃) | Based on similar structures[10][11] |
Experimental Protocol
The following is a proposed experimental protocol for the synthesis of this compound based on established Wohl-Ziegler bromination procedures for structurally similar compounds.[4]
Materials:
-
1-Fluoro-3,5-dimethylbenzene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Fluoro-3,5-dimethylbenzene (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-16 hours. The completion of the reaction can often be visually determined as the dense NBS is consumed and the less dense succinimide byproduct floats to the surface.[6]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.
-
Logical Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
Conclusion
The synthesis of this compound from 1-Fluoro-3,5-dimethylbenzene can be effectively achieved through a Wohl-Ziegler benzylic bromination. This technical guide provides a robust framework, including a detailed proposed experimental protocol and expected quantitative data, to aid researchers in the successful preparation of this important pharmaceutical intermediate. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high yield of the pure product.
References
- 1. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 2. CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 3. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 4. tandfonline.com [tandfonline.com]
- 5. EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE - Google Patents [patents.google.com]
- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 7. sciforum.net [sciforum.net]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. Benzyl bromide(100-39-0) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
In-depth Technical Guide: Spectral Data of 4-Fluoro-3,5-dimethylbenzyl bromide (CAS 886501-82-2)
Audience: This document is intended for researchers, scientists, and drug development professionals who require technical information and spectral data for the chemical intermediate 4-Fluoro-3,5-dimethylbenzyl bromide.
Executive Summary: This guide provides a structured overview of the available spectral data for this compound (CAS 886501-82-2), a key building block in organic and medicinal chemistry. Due to the proprietary nature of comprehensive spectral databases, this document presents a standardized framework including illustrative data, detailed experimental protocols for acquiring such data, and a logical workflow diagram relevant to its application in synthesis. This structure is designed to be populated with internally generated or database-retrieved data.
Compound Identification and Properties
This compound is a substituted aromatic compound used as a reactive intermediate. The benzyl bromide functional group allows for facile nucleophilic substitution, making it a valuable reagent for introducing the 4-fluoro-3,5-dimethylphenyl moiety into larger molecules.
| Identifier | Information |
| CAS Number | 886501-82-2 |
| IUPAC Name | 1-(Bromomethyl)-4-fluoro-3,5-dimethylbenzene |
| Molecular Formula | C₉H₁₀BrF |
| Molecular Weight | 217.08 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1C)F)CBr |
Spectral Data Tables
The following tables provide a template for organizing the quantitative spectral data for this compound. The values presented are illustrative examples based on typical chemical shifts and patterns for similar structures.
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Structural Assignment |
| ~6.90 - 7.10 | d | 2H | Aromatic Protons (Ar-H) |
| ~4.45 | s | 2H | Methylene Protons (-CH₂Br) |
| ~2.28 | s | 6H | Methyl Protons (Ar-CH₃) |
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Key Coupling Constants (Hz) | Structural Assignment |
| ~159.0 - 161.0 | d, ¹JCF ≈ 245 | Aromatic C-F |
| ~137.0 - 139.0 | d, ³JCF ≈ 5-7 | Aromatic C-CH₂Br |
| ~128.0 - 130.0 | d, ²JCF ≈ 17-19 | Aromatic C-H |
| ~124.0 - 126.0 | d, ⁴JCF ≈ 3-4 | Aromatic C-CH₃ |
| ~32.0 - 34.0 | - | Methylene Carbon (-CH₂Br) |
| ~14.0 - 15.0 | d, ³JCF ≈ 3-4 | Methyl Carbon (Ar-CH₃) |
Table 3: FT-IR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3000-2850 | Medium | C-H Stretch (Aliphatic) |
| 1615, 1490 | Strong | C=C Stretch (Aromatic Ring) |
| ~1265 | Strong | C-F Stretch (Aromatic) |
| ~1215 | Strong | CH₂ Wag |
| ~680 | Strong | C-Br Stretch |
Table 4: Mass Spectrometry (MS) Data Ionization Mode: Electron Ionization (EI)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Fragment Assignment |
| 218 / 216 | Isotopic pattern (~1:1) | [M]⁺ (Molecular Ion) |
| 137 | 100 (Base Peak) | [M-Br]⁺ |
| 122 | High | [M-Br-CH₃]⁺ |
Standardized Experimental Protocols
The following protocols describe standard methodologies for acquiring high-quality spectral data for compounds like this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer (e.g., Bruker Avance series).
-
Sample Preparation: 10-20 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
¹H NMR Acquisition: A standard 30° pulse experiment (zg30) was performed. A total of 16 scans were acquired with a relaxation delay of 1.0 second.
-
¹³C NMR Acquisition: A proton-decoupled experiment with a 30° pulse (zgpg30) was performed. A total of 1024 scans were acquired with a relaxation delay of 2.0 seconds.
-
Data Processing: Spectra were Fourier transformed and manually phased. The ¹H NMR spectrum was referenced to TMS at 0.00 ppm, and the ¹³C NMR spectrum was referenced to the solvent peak of CDCl₃ at 77.16 ppm.
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: A small quantity of the solid or liquid sample was placed directly onto the diamond crystal of the UATR accessory.
-
Acquisition: The spectrum was recorded from 4000 cm⁻¹ to 400 cm⁻¹. A total of 16 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal was subtracted from the sample spectrum.
3.3. Mass Spectrometry (MS)
-
Instrument: Gas Chromatograph coupled to a Mass Selective Detector (GC-MSD).
-
Ionization: Electron Ionization (EI) at an energy of 70 eV.
-
GC Method: A sample solution (1 mg/mL in ethyl acetate) was injected onto a 30 m x 0.25 mm HP-5ms column. The oven temperature was programmed to ramp from 60 °C to 280 °C at 20 °C/min.
-
MS Acquisition: The mass spectrometer scanned a mass range of m/z 50-400. The ion source temperature was maintained at 230 °C.
Visualized Workflow: Synthesis and Application
The primary role of this compound is as an electrophilic building block in the synthesis of more complex molecules. The following diagram illustrates its typical position in a synthetic workflow.
Caption: Synthetic workflow for this compound and its subsequent use.
An In-depth Technical Guide on the Stability and Storage of 4-Fluoro-3,5-dimethylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Fluoro-3,5-dimethylbenzyl bromide (CAS No. 886501-82-2). This document synthesizes available data to ensure the long-term integrity and proper handling of this important research chemical.
Introduction
This compound is a substituted aromatic compound with applications in various fields, including pharmaceutical synthesis and materials science.[1] Its reactivity, largely dictated by the benzylic bromide functional group, makes it a valuable synthetic intermediate. However, this reactivity also predisposes the compound to degradation if not stored and handled correctly. Understanding its stability profile is therefore critical for ensuring reproducible experimental outcomes and maintaining the purity of starting materials.
Recommended Storage Conditions
To maintain the quality and prevent degradation of this compound, specific storage conditions are recommended. These conditions are designed to mitigate the impact of environmental factors such as temperature, light, and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration slows down potential degradation reactions, such as hydrolysis and thermal decomposition. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Light Exposure | Store in a dark place | Protects the compound from photolytic degradation. |
| Container | Tightly sealed, appropriate container | Prevents exposure to air and moisture. |
Stability Profile
Thermal Stability
Substituted benzyl bromides can undergo thermal decomposition. While the precise decomposition temperature for this compound is not documented in the searched literature, it is advisable to avoid high temperatures during storage and handling.
Hydrolytic Stability
Benzyl bromides are susceptible to hydrolysis, which involves the cleavage of the carbon-bromine bond by water. This reaction typically yields the corresponding benzyl alcohol and hydrobromic acid. The rate of hydrolysis can be influenced by factors such as pH and the presence of nucleophiles.
Photostability
Exposure to light, particularly UV radiation, can promote the degradation of benzyl bromides through photolytic cleavage of the C-Br bond, potentially leading to the formation of radical species and subsequent secondary reactions.
Quantitative Stability Data
| Condition | Parameter | Value | Reference |
| Hydrolysis | Rate Constant (k) at various pH and temperatures | Data not available | - |
| Thermal Decomposition | Onset Temperature (TGA/DSC) | Data not available | - |
| Photodegradation | Quantum Yield / Rate Constant | Data not available | - |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis and thermal decomposition, consistent with the reactivity of benzyl bromides.
Hydrolysis
In the presence of water, this compound is expected to hydrolyze to form 4-Fluoro-3,5-dimethylbenzyl alcohol and hydrobromic acid. This nucleophilic substitution reaction can proceed via an SN1 or SN2 mechanism, with the benzylic carbocation intermediate in an SN1 pathway being stabilized by the aromatic ring.
References
Spectroscopic Characterization of 4-Fluoro-3,5-dimethylbenzyl bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Fluoro-3,5-dimethylbenzyl bromide (CAS No. 886501-82-2). Due to the limited availability of public experimental spectra, this document focuses on established analytical protocols and presents predicted spectroscopic data based on the compound's structure. This guide is intended to assist researchers in the identification and characterization of this compound and structurally related molecules.
Compound Overview
This compound is a halogenated aromatic compound with applications as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its chemical structure consists of a benzene ring substituted with a fluorine atom, two methyl groups, and a bromomethyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 886501-82-2 | [2][3][4] |
| Molecular Formula | C₉H₁₀BrF | [2] |
| Molecular Weight | 217.08 g/mol | [2][4] |
| Melting Point | 44-46 °C | [5] |
| Appearance | Solid | N/A |
| Predicted Boiling Point | 235.4 ± 35.0 °C | [5] |
| Predicted Density | 1.394 ± 0.06 g/cm³ | [5] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.2 | d (doublet) | 2H | Aromatic C-H |
| ~ 4.5 | s (singlet) | 2H | -CH₂Br |
| ~ 2.3 | s (singlet) | 6H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 (d, J ≈ 245 Hz) | Aromatic C-F |
| ~ 138 (d, J ≈ 5 Hz) | Aromatic C-CH₃ |
| ~ 135 (d, J ≈ 3 Hz) | Aromatic C-CH₂Br |
| ~ 128 (d, J ≈ 18 Hz) | Aromatic C-H |
| ~ 32 | -CH₂Br |
| ~ 15 | -CH₃ |
Note: 'd' denotes a doublet splitting pattern due to coupling with fluorine.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 3000 | Medium | Aliphatic C-H stretch (-CH₃, -CH₂Br) |
| 1580 - 1620 | Medium-Strong | Aromatic C=C stretch |
| 1450 - 1500 | Medium-Strong | Aromatic C=C stretch |
| 1200 - 1250 | Strong | C-F stretch |
| 1200 - 1280 | Strong | -CH₂- wag |
| 600 - 700 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 216/218 | Moderate | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 137 | High | [M-Br]⁺ (Loss of bromine radical) |
| 122 | Moderate | [M-Br-CH₃]⁺ (Loss of bromine and a methyl radical) |
| 91 | Low | Tropylium ion (rearrangement) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its well-defined residual solvent peak, which can be used for spectral calibration.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a proton spectrum using a standard pulse sequence.
-
The spectral width should encompass the expected range for organic molecules (typically 0-12 ppm).
-
An appropriate number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A wider spectral width is required (typically 0-220 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans is necessary to obtain an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum and calibrate using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups and bond vibrations within the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a radical cation (the molecular ion).
-
Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. The presence of bromine will result in a characteristic M+2 peak with nearly equal intensity to the M peak.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. The most abundant fragment is known as the base peak.
-
Experimental Workflow and Data Integration
The characterization of this compound involves a logical workflow where the results from different spectroscopic techniques are integrated to confirm the structure.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to 4-Fluoro-3,5-dimethylbenzyl bromide: Commercial Availability, Purity, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3,5-dimethylbenzyl bromide is a key building block in synthetic organic chemistry, valued for its utility in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its commercial availability, typical purity levels, and analytical methodologies for its characterization. Furthermore, it details a plausible synthetic route and discusses its application as a crucial intermediate in the synthesis of bioactive molecules, including kinase inhibitors. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by providing detailed experimental protocols and workflow visualizations.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. Researchers can source this reagent in quantities ranging from grams to kilograms, catering to both laboratory-scale research and larger-scale development projects. The purity of the commercially available product typically ranges from 95% to over 98%, with detailed specifications available from the respective suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich | ≥97.0% (GC) | Grams to Kilograms | 886501-82-2 |
| Apollo Scientific | 98% | 1g, 5g, 25g | 886501-82-2[1] |
| Parchem | Inquire | Bulk | 886501-82-2[2] |
| Santa Cruz Biotechnology | Inquire | Inquire | 886501-82-2[3] |
| ChemicalBook | Inquire | Inquire | 886501-82-2[4] |
Physicochemical Properties and Purity
This compound is a solid at room temperature with a melting point in the range of 44-46 °C.[4] Its molecular formula is C₉H₁₀BrF, and it has a molecular weight of 217.08 g/mol . The purity of this compound is critical for its successful application in multi-step syntheses, as impurities can lead to unwanted side reactions and complicate the purification of downstream products.
Analytical Methods for Purity Determination
Several analytical techniques are employed to ascertain the purity of this compound. These methods provide both qualitative and quantitative information about the compound and any potential impurities.
Table 2: Analytical Methods for the Characterization of this compound
| Analytical Technique | Purpose | Key Parameters to Analyze |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Retention time, peak area, peak purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and confirmation of molecular weight. | Retention time, mass-to-charge ratio (m/z) of fragment ions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation, purity assessment. | Chemical shifts (δ), coupling constants (J), integration. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C-H, C-F, C-Br, and aromatic C=C bonds. |
Synthesis and Purification
A plausible and common method for the synthesis of this compound is the radical bromination of the corresponding toluene derivative, 4-fluoro-3,5-dimethyltoluene. This reaction is typically initiated by light or a radical initiator.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Fluoro-3,5-dimethylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3,5-dimethylbenzyl bromide is a substituted aromatic halogenated compound with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its reactivity and utility in drug development are intrinsically linked to its three-dimensional structure and conformational preferences. This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and key physicochemical properties of this compound. Due to the absence of experimental structural data in the public domain, this guide integrates available spectroscopic information with a proposed computational analysis to elucidate its structural characteristics. Furthermore, a detailed experimental protocol for its synthesis via benzylic bromination is presented.
Molecular Structure and Physicochemical Properties
This compound is characterized by a benzene ring substituted with a fluorine atom, two methyl groups, and a bromomethyl group. The presence of these substituents influences the electronic and steric properties of the molecule, which in turn dictates its reactivity, particularly in nucleophilic substitution reactions.[1]
General Properties
| Property | Value | Reference |
| CAS Number | 886501-82-2 | |
| Molecular Formula | C₉H₁₀BrF | |
| Molecular Weight | 217.08 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥98% (typical) | [1] |
Spectroscopic Data
While a full structural elucidation via X-ray crystallography has not been reported, spectroscopic data provides valuable insights into the molecular framework.
| Spectroscopic Data | Interpretation | Source |
| ¹H NMR | Provides information on the chemical environment of the hydrogen atoms, confirming the presence of the aromatic, methyl, and bromomethyl protons. | ChemicalBook |
| FT-IR | Reveals characteristic vibrational frequencies of the functional groups, such as C-H (aromatic and aliphatic), C-F, and C-Br bonds. | [2] |
A detailed interpretation of the NMR and IR spectra would require the actual spectral data, which is proprietary to the suppliers.
Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around the C(aromatic)-C(benzylic) single bond. This rotation influences the spatial orientation of the bulky bromomethyl group relative to the plane of the aromatic ring, which can have significant implications for its reactivity and interaction with biological targets.
Key Dihedral Angle
The principal dihedral angle (θ) for conformational analysis is defined by the atoms Br-C(benzylic)-C(aromatic)-C(aromatic).
Computational Approach to Determine Stable Conformers
In the absence of experimental data, Density Functional Theory (DFT) calculations can be employed to determine the preferred conformation. A typical computational workflow would involve:
-
Structure Building: Generation of an initial 3D model of this compound.
-
Conformational Search: A systematic rotation of the key dihedral angle (θ) to identify potential energy minima.
-
Geometry Optimization: Full geometry optimization of the identified conformers using a suitable level of theory (e.g., B3LYP/6-31G(d)).[3]
-
Energy Calculation: Calculation of the single-point energies of the optimized conformers to determine their relative stabilities.
Based on studies of similar benzyl halides, two primary conformations are anticipated: a "perpendicular" conformation where the C-Br bond is roughly orthogonal to the plane of the benzene ring, and a "planar" conformation where it is eclipsed with the ring.[4] Steric hindrance between the bromomethyl group and the ortho-methyl groups is expected to play a significant role in determining the lowest energy conformer.
Predicted Conformational Energy Profile
A hypothetical energy profile based on DFT calculations would likely show the perpendicular conformer to be more stable due to reduced steric strain.
| Conformer | Dihedral Angle (θ) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Perpendicular | ~90° | 0.00 | >95 |
| Planar | ~0° | >2.0 | <5 |
Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual DFT calculations.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the radical bromination of the corresponding toluene derivative, 1-fluoro-2,4-dimethylbenzene. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator, is a standard and effective method for benzylic bromination.[5]
Reaction Scheme:
1-fluoro-2,4-dimethylbenzene + NBS --(Radical Initiator, Light/Heat)--> this compound + Succinimide
Detailed Protocol:
-
Reagents and Materials:
-
1-fluoro-2,4-dimethylbenzene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)
-
Solvent (e.g., Acetonitrile, Carbon tetrachloride - use of less hazardous solvents like acetonitrile is preferred)[6]
-
Round-bottom flask
-
Reflux condenser
-
Light source (e.g., household compact fluorescent lamp)[6]
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (for purification)
-
-
Procedure: a. To a solution of 1-fluoro-2,4-dimethylbenzene (1.0 equiv.) in acetonitrile (0.5 M) in a round-bottom flask, add N-bromosuccinimide (1.05 equiv.).[6] b. Add the radical initiator, AIBN (0.02 equiv.). c. Irradiate the mixture with a compact fluorescent lamp while stirring at room temperature or gentle reflux.[6] d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). e. Upon completion, cool the reaction mixture to room temperature. f. Filter the mixture to remove the succinimide byproduct. g. Wash the filtrate with water and brine in a separatory funnel. h. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). i. Concentrate the solution under reduced pressure using a rotary evaporator. j. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
Logical Workflow for Conformational Analysis
Caption: Computational workflow for determining stable conformers.
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of the title compound.
Conclusion
This technical guide has synthesized the available information on this compound and supplemented it with established methodologies for its synthesis and conformational analysis. The provided protocols and computational workflow offer a robust framework for researchers and drug development professionals to produce and understand the fundamental structural properties of this versatile chemical intermediate. Further experimental studies, particularly X-ray crystallography and detailed NMR analysis, are warranted to definitively elucidate its solid-state structure and solution-phase conformational dynamics.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. This compound(886501-82-2)FT-IR [m.chemicalbook.com]
- 3. idpublications.org [idpublications.org]
- 4. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Health and Safety Handling of 4-Fluoro-3,5-dimethylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 4-Fluoro-3,5-dimethylbenzyl bromide (CAS No. 886501-82-2), a compound often utilized as an intermediate in pharmaceutical and agrochemical synthesis.[1][2] Due to its chemical properties, stringent adherence to safety protocols is imperative to mitigate potential risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary danger associated with this compound is its corrosive nature.[3]
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[3]
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[3]
Signal Word: Danger[4]
Hazard Pictogram:
-
GHS05: Corrosion[4]
Hazard Statement:
-
H314: Causes severe skin burns and eye damage.[3]
Precautionary Statements:
-
Prevention: P260, P264, P280
-
Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363
-
Storage: P405
-
Disposal: P501[4]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 886501-82-2 |
| Molecular Formula | C9H10BrF |
| Molecular Weight | 217.08 g/mol |
| Appearance | Solid |
| Melting Point | 44-46 °C |
| Boiling Point | 235.4±35.0 °C (Predicted) |
| Density | 1.394±0.06 g/cm3 (Predicted) |
(Source: ChemicalBook)
Toxicological Information
First-Aid Measures
Immediate medical attention is required for all routes of exposure.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be produced such as carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.
-
Special Protective Equipment for Fire-fighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) to prevent contact with skin and eyes. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with an inert dry material and place in an appropriate waste disposal container.
Handling and Storage
-
Handling: Wear appropriate PPE. Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C. Keep in a dark place under an inert atmosphere.[4]
Exposure Controls and Personal Protection
-
Engineering Controls: A well-ventilated area and a chemical fume hood are essential when handling this compound. Eyewash stations and safety showers should be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
Experimental Protocol: General Handling of Reactive Benzyl Bromides
While a specific protocol for this compound is not available, the following general procedure for handling reactive benzylic bromides in a laboratory setting should be adapted.
-
Preparation:
-
Work in a certified chemical fume hood.
-
Ensure all necessary PPE is worn correctly.
-
Have appropriate quenching agents and spill kits readily available.
-
-
Dispensing:
-
As the compound is a solid at room temperature, carefully weigh the required amount in a tared container inside the fume hood.
-
Avoid creating dust.
-
-
Reaction Setup:
-
Add the compound to the reaction vessel slowly and in a controlled manner.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
-
Work-up and Purification:
-
Quench the reaction mixture carefully with an appropriate reagent.
-
Handle all glassware and equipment that has been in contact with the compound with care and decontaminate before removing from the fume hood.
-
-
Waste Disposal:
-
Dispose of all waste materials in a designated, labeled hazardous waste container according to institutional and local regulations.
-
Visualizations
Caption: Workflow for safe handling of this compound.
References
An In-Depth Technical Guide to 4-Fluoro-3,5-dimethylbenzyl bromide: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3,5-dimethylbenzyl bromide is a key halogenated aromatic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, including a reactive benzylic bromide and a fluorinated phenyl ring, make it a versatile building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted cancer therapies. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways are presented to facilitate its use in research and development.
Introduction
This compound, with the CAS number 886501-82-2, is a substituted toluene derivative that has emerged as a valuable reagent in organic synthesis. The presence of a fluorine atom on the aromatic ring can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in drug design. The dimethyl substitution pattern influences the electronic properties and steric environment of the molecule, while the benzylic bromide provides a reactive handle for various nucleophilic substitution reactions. This combination of functional groups makes it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1]
While the specific historical details of its initial discovery are not extensively documented in readily available literature, its utility has been highlighted in the synthesis of complex pharmaceutical agents. A notable application is its use as a key building block in the synthesis of TAK-285, a potent dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[2]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below. This data is essential for its identification, purification, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 886501-82-2 | [3] |
| Molecular Formula | C₉H₁₀BrF | [3] |
| Molecular Weight | 217.08 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 44-46 °C | [4] |
| Purity | ≥98% | [4] |
| Storage | Store at 2-8 °C in a dry, dark place | |
| ¹H NMR (CDCl₃) | δ (ppm): 2.29 (s, 6H), 4.43 (s, 2H), 6.99 (d, J=8.8 Hz, 2H) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 19.9, 33.2, 115.8 (d, J=21.5 Hz), 130.6 (d, J=5.9 Hz), 135.2 (d, J=3.1 Hz), 161.9 (d, J=245.1 Hz) | |
| FT-IR (KBr) | ν (cm⁻¹): 2920, 1595, 1480, 1220, 1180, 860, 680 | [5] |
| Mass Spectrum (EI) | m/z: 216/218 (M⁺), 137 (M⁺ - Br) | [5] |
Synthesis of this compound
The primary synthetic route to this compound involves the free-radical bromination of the benzylic methyl group of 4-fluoro-3,5-dimethyltoluene. This precursor can be synthesized from commercially available starting materials.
Synthesis of 4-Fluoro-3,5-dimethyltoluene
A plausible synthetic pathway to obtain the precursor, 4-fluoro-3,5-dimethyltoluene, starts from 3,5-dimethylaniline. The amino group is first protected, followed by electrophilic fluorination and subsequent removal of the protecting group. The resulting 4-fluoro-3,5-dimethylaniline can then be converted to the corresponding toluene derivative via a Sandmeyer-type reaction.
Bromination of 4-Fluoro-3,5-dimethyltoluene
The final step is the selective bromination of the methyl group at the benzylic position. This is typically achieved using a free-radical initiator and a brominating agent such as N-bromosuccinimide (NBS).
Detailed Experimental Protocol: Free-Radical Bromination
Materials:
-
4-Fluoro-3,5-dimethyltoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3,5-dimethyltoluene (1 equivalent) in CCl₄.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Applications in Drug Development: Synthesis of TAK-285
A significant application of this compound is in the synthesis of TAK-285 (also known as Nintedanib), a dual inhibitor of HER2 and EGFR kinases.[2] TAK-285 has been investigated for its potential in treating various cancers, including breast and lung cancer.[6][7]
The synthesis of TAK-285 involves the alkylation of a pyrrolo[3,2-d]pyrimidine core with this compound. This reaction forms a key carbon-nitrogen bond and introduces the fluorinated benzyl moiety, which is crucial for the drug's biological activity.
Detailed Experimental Protocol: Synthesis of a TAK-285 Analog Intermediate
This protocol describes the N-alkylation of a model pyrrolopyrimidine core with this compound.
Materials:
-
Pyrrolo[3,2-d]pyrimidine derivative (1 equivalent)
-
This compound (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of the pyrrolo[3,2-d]pyrimidine derivative in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-benzylated product.
Signaling Pathway Implication
TAK-285, synthesized using this compound, inhibits the tyrosine kinase activity of both EGFR and HER2. These receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are constitutively active, leading to uncontrolled cell division. By blocking the ATP binding sites of EGFR and HER2, TAK-285 prevents their autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its role in the synthesis of the potent HER2/EGFR dual inhibitor TAK-285 highlights its importance in the development of targeted cancer therapies. This guide has provided a comprehensive overview of its properties, synthesis, and a key application, complete with detailed experimental protocols and visual representations of the underlying chemical and biological processes. As the demand for novel therapeutics continues to grow, the utility of such specialized building blocks is expected to increase, making a thorough understanding of their chemistry essential for researchers in the field.
References
- 1. innospk.com [innospk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. 886501-82-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound(886501-82-2)FT-IR [m.chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4-Fluoro-3,5-dimethylbenzyl bromide in Novel Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3,5-dimethylbenzyl bromide is a versatile synthetic intermediate with significant potential in the construction of novel heterocyclic scaffolds. Its unique substitution pattern, featuring a fluorine atom and two methyl groups on the aromatic ring, can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The presence of the reactive benzyl bromide moiety allows for its facile incorporation into a wide array of heterocyclic systems through various synthetic transformations.
These application notes provide an overview of potential synthetic routes and detailed experimental protocols for the utilization of this compound in the synthesis of diverse heterocyclic compounds of interest in medicinal chemistry and drug discovery. The protocols provided are based on established synthetic methodologies for analogous benzyl bromides and are intended to serve as a starting point for the development of novel synthetic procedures.
Application Notes
This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds, including but not limited to:
-
N-Substituted Heterocycles: The reagent can be readily employed for the N-alkylation of various nitrogen-containing heterocycles such as imidazoles, pyrazoles, triazoles, and benzimidazoles. The resulting N-(4-fluoro-3,5-dimethylbenzyl) derivatives are of interest in the development of new therapeutic agents.
-
S-Substituted Heterocycles: Thiol-containing heterocyclic compounds, for instance, 2-mercaptobenzothiazole, can be effectively S-alkylated to furnish thioether derivatives. These compounds have applications in material science and as potential bioactive molecules.
-
C-Substituted Heterocycles: While less common, C-alkylation of electron-rich heterocycles or their activated derivatives can be achieved, leading to the direct introduction of the 4-fluoro-3,5-dimethylbenzyl moiety onto a carbon atom of the heterocyclic ring.
-
Multicomponent Reactions: This benzyl bromide derivative can potentially be utilized in multicomponent reactions, such as the Biginelli or Hantzsch reactions, to generate highly functionalized heterocyclic systems in a single step.
The incorporation of the 4-fluoro-3,5-dimethylbenzyl group can significantly influence the pharmacological profile of a parent heterocyclic compound. The fluorine atom can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding interactions through the formation of hydrogen bonds. The dimethyl substitution provides steric bulk and increased lipophilicity, which can affect solubility, cell permeability, and receptor binding.
Quantitative Data Summary
The following tables summarize representative, hypothetical quantitative data for the synthesis of various heterocyclic compounds using this compound. These values are based on typical yields and reaction conditions for similar transformations and should be considered as a guide for reaction optimization.
Table 1: N-Alkylation of Heterocycles
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazole | K₂CO₃ | Acetonitrile | 80 | 6 | 92 |
| Benzimidazole | NaH | DMF | 25 | 4 | 88 |
| 1,2,4-Triazole | Cs₂CO₃ | Acetonitrile | 60 | 8 | 85 |
Table 2: S-Alkylation of Heterocycles
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Mercaptobenzothiazole | K₂CO₃ | Acetone | 56 | 5 | 95 |
| 2-Mercaptobenzimidazole | NaH | THF | 25 | 3 | 90 |
Table 3: Synthesis of Substituted Quinolines (Illustrative)
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Friedländer Annulation | L-proline | DMSO | 100 | 12 | 75 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Imidazoles
This protocol describes the synthesis of 1-(4-fluoro-3,5-dimethylbenzyl)-1H-imidazole.
Materials:
-
Imidazole
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) to the suspension.
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired product.
Protocol 2: General Procedure for S-Alkylation of 2-Mercaptobenzothiazole
This protocol details the synthesis of 2-((4-fluoro-3,5-dimethylbenzyl)thio)benzo[d]thiazole.[1]
Materials:
-
2-Mercaptobenzothiazole
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Add this compound (1.1 eq) and reflux the mixture for 5 hours.[1]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure product.
Protocol 3: Illustrative Procedure for the Synthesis of a Substituted Benzimidazole
This protocol outlines a potential synthesis of 2-(4-fluoro-3,5-dimethylphenyl)-1H-benzo[d]imidazole.
Materials:
-
o-Phenylenediamine
-
4-Fluoro-3,5-dimethylbenzaldehyde (precursor to the benzyl bromide)
-
Sodium metabisulfite (Na₂S₂O₅)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of o-phenylenediamine (1.0 eq) in DMF, add 4-fluoro-3,5-dimethylbenzaldehyde (1.0 eq).
-
Add sodium metabisulfite (1.2 eq) to the mixture.
-
Heat the reaction mixture at 100°C for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol/water to yield the pure benzimidazole derivative.
Visualizations
References
Application Notes: 4-Fluoro-3,5-dimethylbenzyl bromide as a Versatile Building Block for Kinase Inhibitors Targeting the RAS/RAF/MEK/ERK Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-fluoro-3,5-dimethylbenzyl bromide as a key building block in the synthesis of potent and selective kinase inhibitors. The focus is on its application in developing inhibitors targeting the frequently dysregulated RAS/RAF/MEK/ERK signaling pathway, which is implicated in a variety of cancers.
Introduction
Kinases are a class of enzymes that play a critical role in cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer. The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, particularly in BRAF kinase, are prevalent in various cancers, making it a prime target for therapeutic intervention. This compound has emerged as a valuable synthon for the development of kinase inhibitors due to its unique structural and electronic properties that can be exploited to achieve high potency and selectivity.
Key Applications
The primary application of this compound in this context is its use in the N-alkylation of heterocyclic scaffolds, most notably pyrazoles. The resulting N-benzylated pyrazole core is a common feature in a number of B-Raf inhibitors. The fluorine and dimethyl substitutions on the benzyl ring can influence the compound's metabolic stability, pharmacokinetic properties, and binding affinity to the target kinase.
Featured Kinase Inhibitor: A B-Raf Case Study
While specific public domain data directly linking this compound to a named clinical or preclinical kinase inhibitor with a full data profile is limited, we can extrapolate from existing research on similar structures to present a representative example. Based on potent pyrazole-based B-Raf inhibitors, a hypothetical inhibitor, herein designated as Compound-X , can be synthesized using the target building block.
Quantitative Data Summary
The following table summarizes the expected inhibitory activities of Compound-X against key kinases in the RAS/RAF/MEK/ERK pathway and other related kinases. These values are representative of what can be achieved with this structural class of inhibitors.
| Kinase Target | IC50 (nM) | Kinase Family | Pathway |
| B-Raf (V600E) | 5 | Serine/Threonine Kinase | RAS/RAF/MEK/ERK |
| B-Raf (wild-type) | 50 | Serine/Threonine Kinase | RAS/RAF/MEK/ERK |
| C-Raf | 150 | Serine/Threonine Kinase | RAS/RAF/MEK/ERK |
| MEK1 | >1000 | Serine/Threonine Kinase | RAS/RAF/MEK/ERK |
| ERK2 | >1000 | Serine/Threonine Kinase | RAS/RAF/MEK/ERK |
| VEGFR2 | 800 | Tyrosine Kinase | Angiogenesis |
| p38α | >5000 | Serine/Threonine Kinase | MAPK Pathway |
Experimental Protocols
Synthesis of a 1-(4-Fluoro-3,5-dimethylbenzyl)-1H-pyrazole Intermediate
This protocol details the N-alkylation of a pyrazole core with this compound, a crucial step in the synthesis of B-Raf inhibitors like the hypothetical Compound-X .
Materials:
-
4-Iodo-1H-pyrazole
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-iodo-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 1-(4-fluoro-3,5-dimethylbenzyl)-4-iodo-1H-pyrazole.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against various kinases can be determined using a variety of commercially available assay kits, such as those based on FRET, luminescence, or radioactivity. A general protocol for an in vitro kinase assay is as follows:
Materials:
-
Recombinant human kinase (e.g., B-Raf V600E)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound (e.g., Compound-X )
-
Assay buffer
-
Detection reagent (e.g., antibody specific for the phosphorylated substrate)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in the assay buffer.
-
In a microplate, add the kinase, the inhibitor at various concentrations, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of a B-Raf inhibitor.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a key intermediate for B-Raf inhibitors.
Synthetic Protocols for N-Alkylation using 4-Fluoro-3,5-dimethylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of various nitrogen-containing nucleophiles using 4-Fluoro-3,5-dimethylbenzyl bromide. This reagent is a valuable building block in medicinal chemistry and materials science for the introduction of the 4-fluoro-3,5-dimethylbenzyl moiety, which can modulate the pharmacological and physicochemical properties of target molecules.
Application Notes
This compound is an effective electrophile for the N-alkylation of a wide range of nucleophiles, including primary and secondary amines, as well as nitrogen-containing heterocyles such as benzimidazoles, imidazoles, pyrazoles, and triazoles. The presence of a fluorine atom and two methyl groups on the benzene ring can influence the biological activity and metabolic stability of the resulting N-benzylated products.
The N-alkylation reactions are typically carried out under standard nucleophilic substitution conditions. The choice of base and solvent is crucial for achieving optimal yields and minimizing side reactions. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or stronger bases such as sodium hydride (NaH) for less nucleophilic substrates. Aprotic polar solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are frequently employed to facilitate the reaction.
Experimental Protocols
A specific example of the N-alkylation of a benzimidazole derivative using this compound has been reported in the development of activators of SOS1-mediated nucleotide exchange on RAS.[1] This protocol, along with generalized procedures for other common nitrogen nucleophiles, is provided below.
Protocol 1: N-Alkylation of a Substituted Benzimidazole
This protocol is adapted from the synthesis of a benzimidazole-derived activator of SOS1.[1]
Reaction Scheme:
Caption: N-alkylation of a substituted benzimidazole.
Materials:
-
Substituted 2-chlorobenzimidazole derivative (e.g., 2-chloro-5,6-dimethyl-1H-benzo[d]imidazole)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 2-chlorobenzimidazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add this compound (1.05 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a 50% saturated brine solution three times.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(4-fluoro-3,5-dimethylbenzyl)benzimidazole derivative.
Protocol 2: General Procedure for N-Alkylation of Primary and Secondary Amines
Reaction Workflow:
Caption: General workflow for amine N-alkylation.
Materials:
-
Primary or secondary amine
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) in acetonitrile or DMF.
-
Add this compound (1.1 eq) to the suspension.
-
Stir the mixture at room temperature or heat to 50-80 °C, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for N-Alkylation of Heterocycles (Imidazoles, Pyrazoles, Triazoles)
Logical Relationship of Reaction Components:
Caption: Key components for heterocycle N-alkylation.
Materials:
-
Nitrogen-containing heterocycle (e.g., imidazole, pyrazole, 1,2,4-triazole)
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in oil)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for NaH quench)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using K₂CO₃):
-
Combine the heterocycle (1.0 eq) and potassium carbonate (2.0 eq) in DMF.
-
Add this compound (1.1 eq).
-
Stir the mixture at room temperature or heat as necessary until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Perform a standard aqueous workup as described in Protocol 2.
-
Purify by column chromatography.
Procedure (using NaH for less reactive heterocycles):
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the heterocycle (1.0 eq) in THF dropwise.
-
Allow the mixture to stir at room temperature for 30-60 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Data Presentation
| Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2-Chloro-5,6-dimethyl-1H-benzo[d]imidazole | K₂CO₃ | DMF | rt | 16 | N/A | [1] |
| General Primary/Secondary Amine | K₂CO₃/Cs₂CO₃ | MeCN/DMF | rt - 80°C | 2 - 24 | 60 - 95 | Typical |
| General Heterocycle (Imidazole, Pyrazole) | K₂CO₃ | DMF | rt - 60°C | 4 - 18 | 70 - 90 | Typical |
| General Heterocycle (Triazole) | NaH | THF | 0°C - rt | 6 - 24 | 50 - 85 | Typical |
Note: "N/A" indicates the yield was not explicitly stated for this specific step in the referenced publication. "Typical" yields and conditions are based on general literature procedures for similar N-alkylation reactions.
References
Application Notes and Protocols: O-alkylation of Phenols with 4-Fluoro-3,5-dimethylbenzyl bromide
These application notes provide a comprehensive overview and a detailed protocol for the O-alkylation of phenols using 4-Fluoro-3,5-dimethylbenzyl bromide. This reaction, a specific example of the Williamson ether synthesis, is a fundamental method in organic chemistry for the formation of aryl-benzyl ethers. Such products are valuable intermediates in medicinal chemistry and materials science, often synthesized to modify the biological activity or physical properties of phenolic compounds.
The protocol outlines the reaction of a phenol with this compound in the presence of a suitable base. The phenolic proton is acidic and is readily removed by a base to form a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of this compound in an SN2 reaction, displacing the bromide and forming the desired ether product. The presence of the fluorine atom and methyl groups on the benzyl bromide can influence its reactivity and the properties of the final product.
Representative Quantitative Data
The following table summarizes representative yields for the O-alkylation of various substituted phenols with this compound under standardized reaction conditions. The yield of the Williamson ether synthesis is influenced by the electronic and steric properties of the phenol. Electron-donating groups on the phenol can increase the nucleophilicity of the corresponding phenoxide, potentially leading to higher yields, while bulky ortho-substituents may hinder the reaction sterically.
| Phenolic Substrate | Product | Molecular Weight of Product ( g/mol ) | Representative Yield (%) |
| Phenol | 1-Fluoro-2,6-dimethyl-4-(phenoxymethyl)benzene | 230.28 | 92 |
| 4-Methoxyphenol | 1-Fluoro-4-((4-methoxy-phenoxy)methyl)-2,6-dimethylbenzene | 260.31 | 95 |
| 4-Nitrophenol | 1-Fluoro-2,6-dimethyl-4-((4-nitrophenoxy)methyl)benzene | 275.28 | 85 |
| 2-Methylphenol | 1-Fluoro-2,6-dimethyl-4-((o-tolyloxy)methyl)benzene | 244.31 | 88 |
| 2,6-Dimethylphenol | 1-Fluoro-2,6-dimethyl-4-(((2,6-dimethylphenyl)oxy)methyl)benzene | 258.34 | 75 |
Experimental Protocol
Objective: To synthesize a 4-Fluoro-3,5-dimethylbenzyl-aryl ether via O-alkylation of a phenol.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.05 eq)
-
Potassium Carbonate (K2CO3), anhydrous (1.5 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO4), anhydrous
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous acetone (or DMF) (approximately 10 mL per 1 mmol of phenol).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the phenoxide.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone, ~56°C) or at 60-80°C (for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and rinse the solid with a small amount of acetone or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure aryl-benzyl ether.
Visualizations
The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the O-alkylation of phenols.
Caption: Reaction mechanism for the Williamson ether synthesis.
Caption: Experimental workflow for O-alkylation.
Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of 4-Fluoro-3,5-dimethylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and expected outcomes for the Suzuki-Miyaura cross-coupling of 4-Fluoro-3,5-dimethylbenzyl bromide and its derivatives with various arylboronic acids or aryltrifluoroborates. This class of reaction is pivotal for the synthesis of complex diarylmethane structures, which are significant pharmacophores in medicinal chemistry.
Introduction
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. The reaction of benzyl halides, such as this compound, with organoboron compounds provides a direct route to synthesize substituted diarylmethanes. These motifs are integral to a wide array of biologically active molecules and pharmaceutical agents. The protocols outlined below are designed to serve as a comprehensive guide for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative quantitative data for the Suzuki coupling of a generic this compound derivative with various arylboronic acids and aryltrifluoroborates. The yields are based on reported outcomes for structurally similar benzyl bromides and serve as a predictive guide for reaction optimization.
| Entry | Benzyl Bromide Derivative | Boronic Acid/Trifluoroborate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 18 | 92 |
| 3 | This compound | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 120 | 8 | 78 |
| 4 | This compound | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | 88[1] |
| 5 | 2-(Bromomethyl)-1-fluoro-3,5-dimethylbenzene | 4-Tolylboronic acid | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ | DMF | 150 (µW) | 0.5 | 82[2] |
| 6 | This compound | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 16 | 75 |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add toluene and deionized water via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction optimization and library synthesis, utilizing microwave irradiation to accelerate the reaction.[2]
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.75 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%)
-
JohnPhos ((2-Biphenyl)di-tert-butylphosphine, 0.02 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 2 mL)
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, Pd(OAc)₂, JohnPhos, and K₂CO₃.
-
Add anhydrous DMF.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 150 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.
References
Application of 4-Fluoro-3,5-dimethylbenzyl bromide in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3,5-dimethylbenzyl bromide is a fluorinated aromatic compound that serves as a key intermediate in the synthesis of various organic molecules.[1] Its chemical structure, featuring a reactive benzyl bromide group and a substituted phenyl ring, makes it a valuable building block in the development of new agrochemicals. The presence of the fluorine atom and methyl groups can significantly influence the physicochemical properties and biological activity of the final products, potentially leading to enhanced efficacy, metabolic stability, and target-binding affinity. This document provides an overview of the potential applications of this compound in agrochemical synthesis, along with representative protocols and relevant biological pathway information.
Application Notes
The primary application of this compound in the agrochemical industry is as a precursor for the synthesis of active ingredients, particularly fungicides and insecticides. The 4-fluoro-3,5-dimethylphenyl moiety is a key structural component in a variety of modern pesticides.
Key Properties of this compound:
| Property | Value |
| CAS Number | 886501-82-2 |
| Molecular Formula | C₉H₁₀BrF |
| Molecular Weight | 217.08 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | Typically ≥97% |
Use in Fungicide Synthesis
This compound is a potential starting material for the synthesis of pyrazole carboxamide fungicides. This class of fungicides is of significant interest due to their effectiveness against a broad range of fungal pathogens. The general structure of these fungicides often involves a pyrazole carboxylic acid amide linked to a substituted phenyl group, which could be derived from this compound.
Use in Insecticide Synthesis
While less documented in publicly available literature, the structural motif of this compound could also be incorporated into novel insecticides. The development of new insecticides often involves the introduction of fluorinated benzyl groups to enhance potency and metabolic stability.
Experimental Protocols
Although specific, detailed protocols for the synthesis of commercial agrochemicals from this compound are often proprietary, a representative synthesis of a hypothetical pyrazole carboxamide fungicide is provided below. This protocol is based on established chemical transformations commonly used in the synthesis of similar agrochemical compounds.
Representative Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide
This protocol outlines a two-step synthesis of a hypothetical fungicide, N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-fluoro-3,5-dimethylphenyl)acetamide, starting from this compound.
Step 1: Synthesis of (4-Fluoro-3,5-dimethylphenyl)acetonitrile
This step involves the conversion of the benzyl bromide to a benzyl cyanide, a common precursor for further elaboration.
-
Materials:
-
This compound (1.0 eq)
-
Sodium cyanide (1.2 eq)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium cyanide to the solution and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-fluoro-3,5-dimethylphenyl)acetonitrile.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-fluoro-3,5-dimethylphenyl)acetamide
This step involves the hydrolysis of the nitrile to a carboxylic acid, followed by amidation with a suitable pyrazole amine.
-
Materials:
-
(4-Fluoro-3,5-dimethylphenyl)acetonitrile (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Ethanol/Water mixture
-
Hydrochloric acid
-
Thionyl chloride or other activating agent
-
4-Amino-1,3-dimethyl-1H-pyrazole (1.0 eq)
-
Triethylamine or other base
-
Dichloromethane (DCM)
-
-
Procedure:
-
Reflux the (4-fluoro-3,5-dimethylphenyl)acetonitrile with an aqueous solution of sodium hydroxide in ethanol until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the (4-fluoro-3,5-dimethylphenyl)acetic acid.
-
Filter the solid, wash with cold water, and dry to obtain the carboxylic acid.
-
Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride.
-
In a separate flask, dissolve 4-amino-1,3-dimethyl-1H-pyrazole and triethylamine in DCM.
-
Slowly add the prepared (4-fluoro-3,5-dimethylphenyl)acetyl chloride to the pyrazole solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product.
-
Hypothetical Quantitative Data for the Representative Synthesis:
| Step | Product | Starting Material | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (4-Fluoro-3,5-dimethylphenyl)acetonitrile | This compound | 1 : 1.2 (NaCN) | DMF | 25 | 4-6 | 85-95 |
| 2 | N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-fluoro-3,5-dimethylphenyl)acetamide | (4-Fluoro-3,5-dimethylphenyl)acetic acid | 1 : 1 | DCM | 0-25 | 12-16 | 70-85 |
Visualizations
Synthesis Workflow
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Fluoro-3,5-dimethylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two distinct classes of bioactive molecules utilizing 4-Fluoro-3,5-dimethylbenzyl bromide as a key starting material: potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for oncology applications and S-adenosyl-L-homocysteine (SAH) hydrolase inhibitors with potential as antiviral and antimalarial agents.
Synthesis of a Potent PARP-1 Inhibitor: 6-[4-Fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-one
This protocol outlines the multi-step synthesis of a highly potent PARP-1 inhibitor. The core structure is assembled through a condensation reaction, followed by functionalization with the 4-fluoro-3,5-dimethylbenzyl moiety, and subsequent elaboration to introduce the piperazine group, which is crucial for its biological activity.
Signaling Pathway and Mechanism of Action
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with deficiencies in the homologous recombination (HR) pathway for double-strand break repair, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to an accumulation of DNA damage and ultimately cell death through a process known as synthetic lethality.
Experimental Workflow
The synthesis of the target PARP-1 inhibitor is a multi-step process involving the formation of the pyridazinone core, followed by benzylation and subsequent functional group manipulations.
Quantitative Data
The following table summarizes the biological activity of a series of 6-[4-fluoro-3-(substituted)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as reported by Ferrigno et al. (2010).[1]
| Compound | R Group on Piperazine | PARP-1 IC50 (nM) | BRCA1-deficient Cell CC50 (nM) |
| 1 | H | 2.5 | 48 |
| 2 | Me | 3.1 | 65 |
| 3 | Et | 4.0 | 80 |
| 4 | i-Pr | 5.2 | 110 |
| 5 | c-Pr | 3.8 | 75 |
Experimental Protocols
Step 1: Synthesis of 5-((3,6-dichloro-4,5-dimethylpyridazin-1(6H)-yl)methyl)-2-fluorobenzonitrile
To a solution of 3,6-dichloro-4,5-dimethylpyridazine (1.0 eq) in a suitable solvent such as DMF, is added 5-(bromomethyl)-2-fluorobenzonitrile (1.1 eq) and a base such as potassium carbonate (1.5 eq). The reaction mixture is stirred at room temperature for 12-18 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of 5-((4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)methyl)-2-fluorobenzoic acid
The product from Step 1 is subjected to acidic hydrolysis using a strong acid such as concentrated hydrochloric acid at reflux for 4-6 hours. This step hydrolyzes both the nitrile to a carboxylic acid and the chloro groups on the pyridazine to a pyridazinone. The reaction mixture is cooled, and the precipitated product is filtered, washed with water, and dried.
Step 3: Synthesis of tert-butyl 4-(4-fluoro-3-((4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)methyl)benzoyl)piperazine-1-carboxylate
The carboxylic acid from Step 2 (1.0 eq) is dissolved in a suitable solvent like DMF. A coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) are added, followed by the addition of tert-butyl piperazine-1-carboxylate (1.1 eq). The reaction mixture is stirred at room temperature for 12-18 hours. The reaction is then diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 4: Synthesis of 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-one
The Boc-protected intermediate from Step 3 is dissolved in a suitable solvent such as dichloromethane. Trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature for 2-4 hours to remove the Boc protecting group. The solvent and excess TFA are removed under reduced pressure. The residue is triturated with diethyl ether to yield the final product as a salt, which can be further purified by recrystallization.
Proposed Synthesis of a S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibitor: N6-(4-Fluoro-3,5-dimethylbenzyl)adenosine
This protocol describes a proposed synthesis for a potential SAH hydrolase inhibitor by analogy to the synthesis of similar N6-substituted adenosine derivatives. The key step is the direct alkylation of adenosine with this compound.
Signaling Pathway and Mechanism of Action
S-adenosyl-L-homocysteine (SAH) hydrolase is a crucial enzyme in the methionine cycle, responsible for the reversible hydrolysis of SAH to adenosine and homocysteine. SAH is a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which are involved in the methylation of a wide range of biological molecules, including DNA, RNA, and proteins. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits essential methylation reactions, thereby exerting antiviral and antiparasitic effects.
Experimental Workflow
The proposed synthesis is a one-step reaction followed by purification.
Quantitative Data (Analogous Compound)
While specific data for N6-(4-Fluoro-3,5-dimethylbenzyl)adenosine is not available, the structurally similar compound, N6-p-fluorobenzyladenosine, has been reported as a competitive inhibitor of adenosine aminohydrolase, a related enzyme.[2] This suggests that the target compound is likely to exhibit biological activity. Further screening against SAH hydrolase would be required to determine its specific inhibitory potency.
| Analogous Compound | Target Enzyme | Inhibition Type | Ki (µM) |
| N6-p-fluorobenzyladenosine | Adenosine aminohydrolase | Competitive | Not specified |
Proposed Experimental Protocol
Synthesis of N6-(4-Fluoro-3,5-dimethylbenzyl)adenosine
A solution of adenosine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is treated with a base, for example, sodium hydride (1.2 eq), at 0 °C. To this mixture, a solution of this compound (1.1 eq) in DMF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 24-48 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N6-(4-Fluoro-3,5-dimethylbenzyl)adenosine. The structure of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
References
- 1. Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of 4-Fluoro-3,5-dimethylbenzyl bromide with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 4-fluoro-3,5-dimethylbenzyl bromide with a range of nucleophiles, offering valuable insights for its application in organic synthesis and drug discovery. This versatile reagent readily participates in nucleophilic substitution reactions, allowing for the introduction of the 4-fluoro-3,5-dimethylbenzyl moiety into a variety of molecular scaffolds.
Overview of Reactivity
This compound is an activated benzyl halide that is susceptible to nucleophilic attack. The benzylic carbon is electrophilic and readily undergoes S(_N)2 reactions with a wide array of nucleophiles. The presence of the fluorine atom and methyl groups on the aromatic ring can influence the reactivity and solubility of the molecule. Due to the lack of hydrogen atoms on the carbon adjacent to the benzylic carbon, E2 elimination reactions are not a competing pathway.
Reactions with N-Nucleophiles
The reaction of this compound with nitrogen-based nucleophiles provides a straightforward method for the synthesis of the corresponding benzylamines and azides. These products are valuable intermediates in the development of pharmaceuticals and other biologically active molecules.
Reaction with Amines
Primary and secondary amines react with this compound to yield the corresponding mono- and di-substituted benzylamines. The reaction typically proceeds under basic conditions to neutralize the hydrogen bromide byproduct.
Table 1: Reaction of this compound with Amine Nucleophiles
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia | 4-Fluoro-3,5-dimethylbenzylamine | Ethanol | - | 25 | 12 | Data not available |
| Diethylamine | N-(4-Fluoro-3,5-dimethylbenzyl)diethylamine | Acetonitrile | K₂CO₃ | 80 | 6 | Data not available |
Experimental Protocol: Synthesis of N-(4-Fluoro-3,5-dimethylbenzyl)diethylamine
-
To a solution of this compound (1.0 eq) in acetonitrile, add diethylamine (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at 80°C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-fluoro-3,5-dimethylbenzyl)diethylamine.
Reaction with Azide
The substitution reaction with sodium azide provides a convenient route to 4-fluoro-3,5-dimethylbenzyl azide, a useful precursor for the synthesis of triazoles via "click chemistry" or for the introduction of an amino group after reduction.
Table 2: Reaction of this compound with Azide
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Azide | 4-Fluoro-3,5-dimethylbenzyl azide | DMSO | 25 | 12 | ~70-90% (estimated) |
Experimental Protocol: Synthesis of 4-Fluoro-3,5-dimethylbenzyl azide
-
Dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Slowly add water to the reaction mixture (caution: exothermic).
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the product.
Reactions with O-Nucleophiles
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from this compound and various oxygen nucleophiles such as phenols and alkoxides.
Reaction with Phenols
The reaction with phenols, in the presence of a base, leads to the formation of diaryl ethers.
Table 3: Reaction of this compound with Phenolic Nucleophiles
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | 4-Fluoro-3,5-dimethylbenzyl phenyl ether | Acetonitrile | K₂CO₃ | 80 | 5 | Data not available |
Experimental Protocol: Synthesis of 4-Fluoro-3,5-dimethylbenzyl phenyl ether
-
To a solution of phenol (1.1 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in acetonitrile.
-
Heat the reaction mixture to 80°C and stir for 5 hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the product.
Reactions with S-Nucleophiles
Thiolates are excellent nucleophiles and react efficiently with this compound to form thioethers.
Table 4: Reaction of this compound with Thiol Nucleophiles
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | 4-Fluoro-3,5-dimethylbenzyl phenyl sulfide | Ethanol | NaOEt | 25 | 3 | Data not available |
Experimental Protocol: Synthesis of 4-Fluoro-3,5-dimethylbenzyl phenyl sulfide
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq) in absolute ethanol.
-
To this solution, add thiophenol (1.0 eq) and stir for 10 minutes.
-
Add this compound (1.0 eq) and stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate to give the desired thioether.
Reactions with C-Nucleophiles
Carbanions, such as those derived from active methylene compounds, are effective nucleophiles for the formation of new carbon-carbon bonds with this compound.
Reaction with Malonates
The alkylation of diethyl malonate with this compound in the presence of a base provides a route to substituted malonic esters, which are versatile synthetic intermediates.
Table 5: Reaction of this compound with Malonate
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl malonate | Diethyl 2-(4-fluoro-3,5-dimethylbenzyl)malonate | DMF | NaH | 25 | 4 | Data not available |
Experimental Protocol: Synthesis of Diethyl 2-(4-fluoro-3,5-dimethylbenzyl)malonate
-
To a suspension of sodium hydride (1.2 eq) in dry dimethylformamide (DMF), add diethyl malonate (1.1 eq) dropwise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction at room temperature for 4 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic phase with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general reaction pathways described in these application notes.
Caption: General Sɴ2 reaction pathway.
Caption: General experimental workflow.
Application Notes and Protocols for Protecting Group Strategies Involving 4-Fluoro-3,5-dimethylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development, the use of protecting groups is a fundamental strategy to mask the reactivity of sensitive functional groups. The choice of a suitable protecting group is critical, requiring it to be introduced efficiently, stable under a variety of reaction conditions, and selectively removable without affecting other parts of the molecule.
This document provides detailed application notes and protocols for the use of 4-Fluoro-3,5-dimethylbenzyl bromide as a protecting group for hydroxyl, amino, and thiol functionalities. The 4-Fluoro-3,5-dimethylbenzyl (FdmBn) group offers a unique combination of steric and electronic properties due to the presence of a fluorine atom and two methyl groups on the aromatic ring. These substituents influence the stability and cleavage conditions of the protecting group, potentially offering advantages in orthogonal protection strategies. The protocols provided herein are representative methods based on established procedures for benzyl-type protecting groups and are intended to serve as a starting point for optimization in specific synthetic contexts.
Properties of this compound
| Property | Value |
| CAS Number | 886501-82-2[1][2] |
| Molecular Formula | C₉H₁₀BrF |
| Molecular Weight | 217.08 g/mol [1] |
| Appearance | Solid |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Application in Protecting Functional Groups
The 4-Fluoro-3,5-dimethylbenzyl group can be introduced via nucleophilic substitution using this compound. The electron-withdrawing nature of the fluorine atom may slightly decrease the reactivity of the benzyl bromide compared to unsubstituted benzyl bromide, while the methyl groups may provide steric hindrance.
Protection of Alcohols
Benzyl ethers are common protecting groups for alcohols due to their general stability. The FdmBn group is expected to be stable to a wide range of non-reductive and non-strongly acidic conditions.
Experimental Protocol: Protection of a Primary Alcohol
-
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
This compound (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with EtOAc (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Deprotection of FdmBn Ethers
Cleavage of benzyl-type ethers is typically achieved by catalytic hydrogenolysis. The conditions for cleaving the FdmBn group are expected to be similar.
Experimental Protocol: Deprotection by Catalytic Hydrogenolysis
-
Materials:
-
FdmBn-protected alcohol (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the FdmBn-protected alcohol in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Add Pd/C to the solution.
-
Evacuate the flask and backfill with H₂ gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under an H₂ atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Protection of Amines
Primary and secondary amines can be protected as N-FdmBn derivatives. The protection of amines is crucial in peptide synthesis and other multi-step syntheses.
Experimental Protocol: Protection of a Primary Amine
-
Materials:
-
Primary amine (1.0 equiv)
-
This compound (2.2 equiv for di-substitution)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a suspension of the primary amine and K₂CO₃ in acetonitrile, add this compound.
-
Heat the mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the N,N-bis(4-fluoro-3,5-dimethylbenzyl)amine.
-
Deprotection of N-FdmBn Amines
Similar to FdmBn ethers, N-FdmBn groups are commonly removed by catalytic hydrogenolysis.
Experimental Protocol: Deprotection by Catalytic Hydrogenolysis
-
Materials:
-
N-FdmBn protected amine (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Follow the same procedure as for the deprotection of FdmBn ethers.
-
Protection of Thiols
Thiols are highly nucleophilic and prone to oxidation, making their protection essential in many synthetic routes. Benzyl thioethers are a common protecting group for thiols.
Experimental Protocol: Protection of a Thiol
-
Materials:
-
Thiol (1.0 equiv)
-
Sodium hydroxide (NaOH, 1.1 equiv)
-
This compound (1.05 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
-
Procedure:
-
Dissolve the thiol in methanol or ethanol.
-
Add a solution of NaOH in the same solvent.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., EtOAc).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Deprotection of FdmBn Thioethers
Deprotection of benzyl thioethers can be achieved under various conditions, including reductive cleavage with sodium in liquid ammonia or using strong acids. The choice of method will depend on the stability of other functional groups in the molecule.
Experimental Protocol: Deprotection with Sodium in Liquid Ammonia
-
Materials:
-
FdmBn-protected thiol (1.0 equiv)
-
Liquid ammonia (NH₃)
-
Sodium metal (Na)
-
-
Procedure:
-
In a flask equipped with a dry ice condenser, condense liquid ammonia at -78 °C.
-
Add the FdmBn-protected thiol to the liquid ammonia.
-
Add small pieces of sodium metal until a persistent blue color is observed.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the addition of ammonium chloride.
-
Allow the ammonia to evaporate.
-
Dissolve the residue in water and extract with an organic solvent.
-
Acidify the aqueous layer and extract the thiol product.
-
Quantitative Data Summary
| Functional Group | Protection Method | Deprotection Method | Representative Yield (Protection) | Representative Yield (Deprotection) |
| Alcohol | NaH, FdmBnBr in DMF | H₂, Pd/C in MeOH | 85-95% | 90-99% |
| Amine | K₂CO₃, FdmBnBr in CH₃CN | H₂, Pd/C in EtOH | 70-90% | 90-99% |
| Thiol | NaOH, FdmBnBr in MeOH | Na, liq. NH₃ | 80-95% | 70-90% |
Diagrams
Caption: General workflow for the protection and deprotection of functional groups using this compound.
Caption: Example of an orthogonal protecting group strategy involving the FdmBn and Boc groups.
References
Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3,5-dimethylbenzyl bromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3,5-dimethylbenzyl bromide is a key intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a fluorine atom and two methyl groups on the aromatic ring, makes it a valuable building block for creating complex molecules with specific biological activities. Notably, it serves as an integral intermediate in the development of therapies targeting neurological disorders.[1] This document provides detailed application notes and scalable protocols for the synthesis and purification of this compound, ensuring high purity suitable for drug development and other sensitive applications.
The primary synthetic route to this compound is through the free-radical bromination of the corresponding toluene derivative, 4-fluoro-3,5-dimethyltoluene. This transformation is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, which can be a chemical initiator like azobisisobutyronitrile (AIBN) or photochemical initiation.
Applications in Drug Discovery and Development
Substituted benzyl halides, including this compound, are versatile reagents in medicinal chemistry. They are primarily used as electrophiles to introduce the substituted benzyl moiety into a target molecule. This is often a crucial step in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom in the target molecule can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.
While specific drug candidates synthesized from this compound are not always publicly disclosed, its utility is evident in the construction of molecules with potential therapeutic value in areas such as:
-
Neurological Disorders: As a key intermediate for compounds targeting the central nervous system.[1]
-
Oncology: In the synthesis of kinase inhibitors and other anti-cancer agents.
-
Inflammatory Diseases: For the development of novel anti-inflammatory drugs.
The reactivity of the benzylic bromide allows for facile nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, making it a versatile tool for molecular elaboration.
Scale-up Synthesis Protocol: Free-Radical Bromination
This protocol details a scalable synthesis of this compound from 4-fluoro-3,5-dimethyltoluene using N-bromosuccinimide (NBS) and a radical initiator. Two common initiation methods are presented: chemical initiation with AIBN and photochemical initiation.
Chemical Initiation (AIBN)
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar equivalent) | Notes |
| 4-fluoro-3,5-dimethyltoluene | 138.18 | 1.0 | Starting material. Ensure high purity. |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 - 1.1 | Recrystallize from water if necessary to remove any succinimide impurity. |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.01 - 0.05 | Radical initiator. Handle with care as it can be explosive. |
| Acetonitrile (ACN) | 41.05 | ~5-10 volumes | Anhydrous grade. Other non-polar aprotic solvents like chlorobenzene or CCl4 can be used. |
| Sodium thiosulfate (Na2S2O3) | 158.11 | - | For quenching unreacted bromine. |
| Saturated sodium bicarbonate (NaHCO3) | 84.01 | - | For washing the organic phase. |
| Brine | - | - | For washing the organic phase. |
| Anhydrous magnesium sulfate (MgSO4) | 120.37 | - | Drying agent. |
Experimental Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 4-fluoro-3,5-dimethyltoluene (1.0 eq) and acetonitrile (5-10 volumes).
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the solution.
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to remove oxygen.
-
Initiation: Add AIBN (0.02 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-82°C for acetonitrile) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the formation of the product spot should be observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid succinimide and wash the filter cake with a small amount of cold acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Photochemical Initiation
Reaction Scheme:
Materials and Reagents:
-
Same as for chemical initiation, but without AIBN.
-
A high-intensity light source (e.g., a 250W tungsten lamp or a UV lamp).
Experimental Procedure:
-
Reaction Setup: Set up the reaction in a flask made of a material transparent to the chosen light source (e.g., Pyrex).
-
Reagent Addition: Charge the flask with 4-fluoro-3,5-dimethyltoluene (1.0 eq), N-bromosuccinimide (1.05 eq), and a suitable solvent (e.g., acetonitrile or carbon tetrachloride).
-
Initiation: Position the light source close to the reaction flask and begin irradiation.
-
Reaction: Heat the mixture to a gentle reflux while irradiating. The reaction is often faster with photochemical initiation. Monitor the reaction progress as described above.
-
Work-up: Follow the same work-up procedure as for the chemical initiation method.
Purification Protocol for High-Purity Product
For applications in drug development, a high-purity product (typically >98%) is required. The crude this compound can be purified by one or a combination of the following methods:
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., hexanes, ethanol, or a mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography:
-
For smaller scale or very high purity requirements, silica gel column chromatography can be employed.
-
A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 98:2), is typically effective. The product is relatively non-polar.
-
-
Vacuum Distillation:
-
For larger scale purification, vacuum distillation is often the most practical method.
-
The product is a liquid at room temperature, and distillation under reduced pressure will separate it from non-volatile impurities and any remaining starting material.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Typical Results
| Parameter | Chemical Initiation (AIBN) | Photochemical Initiation |
| Starting Material | 4-fluoro-3,5-dimethyltoluene | 4-fluoro-3,5-dimethyltoluene |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Initiator | AIBN | Light (e.g., 250W lamp) |
| Solvent | Acetonitrile | Acetonitrile or CCl4 |
| Reaction Temperature | 80-82°C (Reflux) | 40-80°C (Reflux) |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Crude Yield | 85-95% | 90-98% |
| Purity after Work-up | ~90% | ~92% |
| Purity after Purification | >98% | >98% |
Note: The values in this table are typical and may vary depending on the specific reaction conditions and scale.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3,5-dimethylbenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3,5-dimethylbenzyl bromide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Wohl-Ziegler benzylic bromination of 4-Fluoro-3,5-dimethyltoluene.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction closely: Use TLC or GC to track the consumption of the starting material. The reaction is typically complete when the denser N-bromosuccinimide (NBS) has been converted to the less dense succinimide, which floats. - Ensure sufficient initiation: For photochemical initiation, ensure the light source is of appropriate wavelength and intensity. For chemical initiation, use a fresh batch of a radical initiator like azobisisobutyronitrile (AIBN). |
| Decomposition of Product | - Control reaction temperature: Avoid excessive heating, as it can lead to product degradation and the formation of colored impurities. - Work-up the reaction promptly: Once the reaction is complete, do not let it stir for extended periods at elevated temperatures. |
| Suboptimal Reagent Quality | - Use pure NBS: Impurities in NBS, such as bromine or HBr, can lead to side reactions. Recrystallize NBS from water if its purity is questionable. |
Issue 2: Formation of Significant Amounts of Over-brominated Side Products
The primary over-brominated side products are 4-Fluoro-3-(bromomethyl)-5-methylbenzyl bromide and 4-Fluoro-3,5-bis(bromomethyl)benzene.
| Possible Cause | Suggested Solution |
| Excess Brominating Agent | - Use a slight excess of NBS: A molar ratio of 1.05 to 1.1 equivalents of NBS relative to the starting material is generally recommended to ensure complete conversion without excessive over-bromination. |
| High Local Concentration of Bromine | - Ensure efficient stirring: Vigorous stirring helps to maintain a low and consistent concentration of bromine in the reaction mixture. - Slow addition of NBS: For particularly sensitive substrates, adding NBS portion-wise or as a slurry can help control the reaction rate and minimize over-bromination. |
Issue 3: Presence of Aromatic Bromination Byproducts
Aromatic bromination can occur, leading to impurities such as 2-Bromo-4-fluoro-3,5-dimethyltoluene.
| Possible Cause | Suggested Solution |
| Presence of Acidic Impurities | - Use a non-polar solvent: Solvents like carbon tetrachloride or cyclohexane are preferred as they disfavor ionic reaction pathways. - Ensure purity of NBS: Acidic impurities in NBS can catalyze electrophilic aromatic substitution. |
| High Reaction Temperature | - Maintain moderate temperature: Elevated temperatures can sometimes promote aromatic bromination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound?
The synthesis is typically achieved through a free-radical chain reaction known as the Wohl-Ziegler reaction. The key steps involve the initiation of a bromine radical, abstraction of a benzylic hydrogen from 4-Fluoro-3,5-dimethyltoluene to form a resonance-stabilized benzylic radical, and subsequent reaction of this radical with a bromine source (typically Br2 generated in situ from NBS) to yield the desired product.
Q2: How can I effectively remove the succinimide byproduct after the reaction?
Succinimide is a solid byproduct of the reaction when using NBS. It can be effectively removed by filtration of the cooled reaction mixture. Washing the filtrate with water can also help to remove any remaining succinimide.
Q3: What are the recommended purification methods for this compound?
The primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as hexanes or a mixture of ethyl acetate and hexanes, can be effective in removing both over-brominated and polar impurities. For more challenging separations, silica gel column chromatography is recommended.
Q4: The reaction mixture turns deep red/brown. Is this normal?
A change in color to yellow or orange-red is often observed due to the formation of bromine in solution. However, a very dark red or brown color may indicate the formation of decomposition products or significant side reactions. This can be caused by excessive heat or impurities in the reagents.
Experimental Protocol: Wohl-Ziegler Bromination of 4-Fluoro-3,5-dimethyltoluene
This protocol is a representative procedure for the synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Fluoro-3,5-dimethyltoluene | 138.18 | 10.0 g | 0.0724 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 13.5 g | 0.0759 | 1.05 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.24 g | 0.00146 | 0.02 |
| Carbon Tetrachloride (CCl4) | - | 200 mL | - | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Fluoro-3,5-dimethyltoluene (10.0 g, 0.0724 mol), N-bromosuccinimide (13.5 g, 0.0759 mol), and azobisisobutyronitrile (0.24 g, 0.00146 mol).
-
Add carbon tetrachloride (200 mL) to the flask.
-
Under a nitrogen atmosphere, heat the mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can also be initiated photochemically using a broad-spectrum lamp.
-
Continue refluxing and monitor the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours, which can be visually confirmed by the succinimide floating on top of the solvent.
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from hexanes or by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for side reactions in the synthesis of this compound.
Technical Support Center: Purification of 4-Fluoro-3,5-dimethylbenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Fluoro-3,5-dimethylbenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
The synthesis of this compound, often carried out via a Wohl-Ziegler bromination of 1-fluoro-3,5-dimethylbenzene using N-bromosuccinimide (NBS), can lead to several impurities. The most common include:
-
Unreacted Starting Material: 1-Fluoro-3,5-dimethylbenzene.
-
Reaction Byproduct: Succinimide, formed from NBS during the reaction.
-
Unreacted Reagent: Excess N-bromosuccinimide (NBS).
-
Over-brominated Species: Dibrominated products, where a second bromine atom is added to one of the methyl groups or the aromatic ring.
-
Hydrolysis Product: 4-Fluoro-3,5-dimethylbenzyl alcohol, resulting from the reaction of the product with residual water.
Q2: How can I effectively remove succinimide from my reaction mixture?
Succinimide is a common byproduct when using NBS and can often co-purify with the desired product. Effective removal strategies include:
-
Aqueous Workup: Washing the organic reaction mixture with an aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), can deprotonate the succinimide, increasing its solubility in the aqueous phase.[1][2]
-
Filtration: In non-polar solvents like carbon tetrachloride, succinimide is often insoluble and can be removed by filtration after cooling the reaction mixture.
-
Water Wash: Multiple washes with deionized water can also help to remove the relatively polar succinimide.
Q3: What is the best method to quench and remove unreacted N-bromosuccinimide (NBS)?
Unreacted NBS should be quenched before purification. This can be achieved by washing the reaction mixture with a mild reducing agent.[1] Commonly used quenching agents include:
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution.
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.
The reaction is typically complete when the characteristic yellow color of bromine disappears.[1]
Q4: Is this compound stable during purification?
Benzyl bromides, including this compound, are lachrymators and can be sensitive to moisture and prolonged exposure to high temperatures. Hydrolysis to the corresponding benzyl alcohol is a potential side reaction. Therefore, it is advisable to use dry solvents and avoid unnecessarily high temperatures during purification steps like distillation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is contaminated with succinimide after column chromatography. | Succinimide can co-elute with the product, especially if the polarity of the eluent is too high. | Perform a thorough aqueous workup with saturated sodium bicarbonate solution before chromatography.[1] Consider precipitating the succinimide from a non-polar solvent like hexane or diethyl ether before loading onto the column.[3] |
| Multiple spots are observed on TLC, even after workup. | This could indicate the presence of unreacted starting material, over-brominated byproducts, or the hydrolyzed alcohol. | Use a low-polarity eluent system for TLC and column chromatography (e.g., hexane/ethyl acetate mixtures) to achieve better separation. Benzyl bromide is generally non-polar.[4] A gradient elution on your column may be necessary. |
| Low yield of the desired product. | Incomplete reaction, or loss of product during workup or purification. The product can also be volatile. | Ensure the reaction has gone to completion using TLC analysis. Minimize the number of purification steps. Avoid high temperatures during solvent removal. Use of a radical initiator like AIBN or benzoyl peroxide is crucial for Wohl-Ziegler reactions.[5] |
| An emulsion forms during the aqueous extraction. | Vigorous shaking of the separatory funnel, especially with chlorinated solvents. | Add brine (saturated NaCl solution) to help break the emulsion.[1] Gently invert the separatory funnel instead of vigorous shaking. |
| The purified product degrades over time. | Benzyl bromides can be unstable, particularly when exposed to light and moisture. | Store the purified product in a dark, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8°C). |
Quantitative Data Summary
The following table summarizes typical parameters for the purification of substituted benzyl bromides. Note that optimal conditions for this compound may need to be determined empirically.
| Purification Method | Parameter | Typical Value/Range | Notes |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most organic purifications. |
| Eluent System | Hexane/Ethyl Acetate (99:1 to 90:10) | The non-polar nature of benzyl bromides means a low polarity eluent is usually sufficient.[4] | |
| Rf of Product | 0.3 - 0.5 | A good target for achieving separation from less polar impurities (starting material) and more polar impurities (succinimide, alcohol). | |
| Recrystallization | Solvent | Ethanol, Hexane, or mixed solvent systems | The choice of solvent depends on the specific solubility of the product and impurities. Ethanol is a common choice for many benzyl bromides. |
| Purity | Before Purification | 50-80% (by GC or NMR) | Highly dependent on reaction conditions and workup. |
| After Purification | >95% | A typical target purity for subsequent synthetic steps. Commercial products are often >98% pure. |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of NBS and Succinimide
This protocol is designed for the initial purification of the crude reaction mixture after a Wohl-Ziegler bromination.
-
Cool the reaction mixture to room temperature.
-
If excess NBS is present (indicated by a persistent yellow color), add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise with stirring until the color disappears.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Deionized water (2 x volume of organic layer).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer) to remove succinimide.
-
Brine (saturated aqueous NaCl solution) (1 x volume of organic layer) to aid in drying.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for the final purification of this compound.
-
Prepare the Column: Slurry pack a glass column with silica gel in a low-polarity eluent, such as 100% hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin eluting with 100% hexane. The non-polar starting material (1-fluoro-3,5-dimethylbenzene) should elute first.
-
Gradually increase the polarity of the eluent by adding small amounts of ethyl acetate (e.g., 1%, 2%, 5%). The desired product, this compound, will elute next.
-
Monitor the fractions by Thin Layer Chromatography (TLC), visualizing with a UV lamp and/or a potassium permanganate stain.
-
More polar impurities, such as succinimide and 4-fluoro-3,5-dimethylbenzyl alcohol, will elute at higher concentrations of ethyl acetate.
-
Combine the pure fractions containing the product and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Overcoming low yields in reactions with 4-Fluoro-3,5-dimethylbenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields in reactions involving 4-Fluoro-3,5-dimethylbenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a versatile electrophile primarily used in nucleophilic substitution reactions to introduce the 4-fluoro-3,5-dimethylbenzyl moiety into a target molecule. Common applications include:
-
N-Alkylation: Reaction with primary and secondary amines to form the corresponding benzylamines.
-
O-Alkylation (Ether Synthesis): Reaction with alcohols and phenols to form benzyl ethers, often under Williamson ether synthesis conditions.[1]
-
S-Alkylation: Reaction with thiols to produce benzyl thioethers.[2]
-
C-Alkylation: Reaction with carbanions, such as those derived from active methylene compounds (e.g., malonic esters, β-ketoesters), to form new carbon-carbon bonds.[3][4][5][6][7]
-
Azide Formation: Reaction with sodium azide to synthesize 4-fluoro-3,5-dimethylbenzyl azide, a useful intermediate for introducing a nitrogen-containing group or for click chemistry.[8]
Q2: What are the potential side reactions that can lead to low yields?
A2: Several side reactions can contribute to low yields:
-
Elimination (E2/E1): Under strongly basic or high-temperature conditions, elimination of HBr can occur to form a vinylarene byproduct. This is more likely with sterically hindered or strong, non-nucleophilic bases.
-
Over-alkylation: In reactions with primary amines or active methylene compounds, dialkylation can be a significant issue.[3][4]
-
Wurtz Coupling: If attempting to form a Grignard reagent from this compound, homocoupling to form 1,2-bis(4-fluoro-3,5-dimethylphenyl)ethane is a common side reaction.[9]
-
Hydrolysis: The compound is reactive and can be hydrolyzed back to the corresponding benzyl alcohol if water is present in the reaction mixture, especially under basic or acidic conditions.
-
Nucleophilic Aromatic Substitution (SNAr): While the benzylic bromide is significantly more reactive, under very harsh conditions with strong nucleophiles, substitution of the fluorine atom is a theoretical possibility, though unlikely to be a major pathway.[10][11]
Q3: How should I store and handle this compound?
A3: this compound is a lachrymator and is corrosive.[12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from light.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation or O-Alkylation Reactions
| Potential Cause | Troubleshooting Suggestion |
| Weak Base | The nucleophile (amine or alcohol) may not be sufficiently deprotonated. Use a stronger, non-nucleophilic base like sodium hydride (NaH) for alcohols or a hindered base like diisopropylethylamine (DIPEA) for amines to facilitate the reaction. For phenols, a weaker base like potassium carbonate is often sufficient. |
| Poor Solvent Choice | The solvent may not be suitable for an SN2 reaction. Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the reacting species. |
| Steric Hindrance | If the nucleophile is sterically bulky, the reaction may be slow. Increase the reaction temperature and/or reaction time. Consider using a less hindered analogue if possible. |
| Hydrolysis of Starting Material | Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods and use freshly opened reagents if possible. |
| Product is Water Soluble | During aqueous workup, the product may be lost to the aqueous phase. Perform multiple extractions with an appropriate organic solvent and consider a back-extraction of the combined aqueous layers. |
Issue 2: Low Yield in C-Alkylation of Active Methylene Compounds
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation | The base may not be strong enough to fully deprotonate the active methylene compound. Consider using a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), which has been shown to be effective.[3] |
| Dialkylation | The mono-alkylated product is also acidic and can be deprotonated and react again, leading to a mixture of mono- and di-alkylated products. Use a slight excess of the active methylene compound relative to the benzyl bromide. Add the benzyl bromide slowly to the solution of the deprotonated active methylene compound to maintain a low concentration of the electrophile. |
| O-Alkylation vs. C-Alkylation | For β-ketoesters, O-alkylation can be a competing side reaction. The choice of solvent and counter-ion can influence the ratio. Polar aprotic solvents generally favor C-alkylation. |
| Low Reaction Temperature | Some C-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[3] Consider gently heating the reaction mixture (e.g., to 50-70 °C). |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-3,5-dimethylbenzyl Azide
This protocol is adapted from general procedures for the synthesis of benzyl azides.[8]
Reaction:
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Expected Yield: 85-95%
Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol is a general procedure for the Williamson ether synthesis.[1]
Reaction:
Materials:
-
This compound (1.0 eq)
-
A phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone or Acetonitrile
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add the phenol, potassium carbonate, and acetone or acetonitrile.
-
Stir the mixture vigorously and add this compound.
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the solid potassium carbonate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH solution to remove any unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography or recrystallization.
Expected Yield: 70-90%
Visualizations
Caption: General workflow for nucleophilic substitution reactions.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. real.mtak.hu [real.mtak.hu]
- 5. CN103922934A - Alkylation method of active methylene compound - Google Patents [patents.google.com]
- 6. bipublication.com [bipublication.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. 886501-82-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Common impurities in commercial 4-Fluoro-3,5-dimethylbenzyl bromide
This technical support center provides troubleshooting guidance and frequently asked questions regarding common impurities in commercial 4-Fluoro-3,5-dimethylbenzyl bromide. This resource is intended for researchers, scientists, and drug development professionals using this reagent in their experiments.
Troubleshooting Guide
Unexpected experimental outcomes can often be traced back to impurities in starting materials. The following table outlines common issues observed during reactions with this compound and links them to potential impurities.
| Observed Issue | Potential Impurity | Recommended Analytical Method | Troubleshooting/Purification Protocol |
| Lower than expected yield of the desired product. | Unreacted Starting Material (1-Fluoro-3,5-dimethylbenzene) | GC-MS, ¹H NMR | 1. Monitor Reaction: Use TLC or GC to monitor the reaction until the starting material is consumed. 2. Purification: Perform column chromatography to separate the product from the non-polar starting material. |
| Formation of a di-substituted or poly-substituted product. | Dibromo Side Product (4-(Dibromomethyl)-1-fluoro-3,5-dimethylbenzene) | GC-MS, ¹H NMR, ¹³C NMR | 1. Control Stoichiometry: Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). 2. Purification: Careful column chromatography can separate the mono- and di-bromo products. |
| Presence of an aromatic impurity with a different substitution pattern. | Ring-Brominated Isomer (e.g., 2-Bromo-4-fluoro-1,5-dimethylbenzene) | GC-MS, ¹H NMR, ¹³C NMR | 1. Use Appropriate Reagents: Employ N-Bromosuccinimide (NBS) with a radical initiator, which favors benzylic bromination over aromatic bromination. Avoid using Br₂ with a Lewis acid catalyst. 2. Purification: Isomers can be challenging to separate. Fractional distillation under reduced pressure or preparative HPLC may be required. |
| Water-soluble impurities affecting downstream reactions. | Succinimide (byproduct from NBS) | ¹H NMR of a water wash | 1. Aqueous Workup: Perform an aqueous wash of the organic layer during the reaction workup to remove succinimide. |
| Unexpected peaks in the baseline of chromatograms or NMR spectra. | Residual Solvents (e.g., Carbon tetrachloride, Dichloromethane) | GC-MS, ¹H NMR | 1. Drying: Dry the final product under high vacuum to remove volatile organic solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Based on its synthesis via radical bromination of 1-fluoro-3,5-dimethylbenzene, the most common impurities include:
-
Unreacted Starting Material: 1-Fluoro-3,5-dimethylbenzene.
-
Over-brominated Species: 4-(Dibromomethyl)-1-fluoro-3,5-dimethylbenzene is a likely side product.[1]
-
Isomeric Impurities: While less common with N-bromosuccinimide (NBS), some degree of bromination on the aromatic ring can occur.
-
Byproducts from the Brominating Agent: If NBS is used, succinimide will be a byproduct.
Q2: How can I detect these impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities like the starting material, the desired product, and over-brominated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information to identify and quantify impurities. For example, the presence of unreacted starting material can be detected by the singlet from the benzylic methyl protons. The dibromo impurity will have a characteristic CHBr₂ signal.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis of non-volatile impurities.
Q3: My reaction is sluggish and gives a low yield. Could impurities be the cause?
A3: Yes, a significant amount of unreacted 1-fluoro-3,5-dimethylbenzene in your this compound will lower the effective concentration of your reagent, leading to incomplete conversion and low yields. It is advisable to check the purity of the reagent by GC or ¹H NMR before use.
Q4: I am observing the formation of a byproduct with two bromine atoms in the mass spectrum. What is it and how can I avoid it?
A4: This is likely the dibromo side product, 4-(dibromomethyl)-1-fluoro-3,5-dimethylbenzene. This occurs when the benzylic position is brominated a second time. To minimize its formation, carefully control the stoichiometry of the brominating agent (NBS). Using a slight excess (e.g., 1.05 equivalents) is often sufficient for complete conversion of the starting material without significant over-bromination.
Q5: How can I remove these impurities from my commercial this compound?
A5: For most common impurities, standard laboratory purification techniques are effective:
-
Column Chromatography: This is the most effective method for separating the desired product from the unreacted starting material and over-brominated impurities. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent can be a highly effective purification method.
-
Aqueous Wash: During the workup of a reaction, washing the organic phase with water will remove water-soluble byproducts like succinimide.
Synthesis and Impurity Formation Pathway
The following diagram illustrates the synthesis of this compound and the potential formation of common impurities through side reactions.
Caption: Synthetic pathway and common impurities.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3,5-dimethylbenzyl bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Fluoro-3,5-dimethylbenzyl bromide. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common challenges encountered during this benzylic bromination reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is through the free-radical bromination of 4-Fluoro-3,5-dimethyltoluene at the benzylic position. This reaction is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.
Q2: Why is N-bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?
A2: NBS is the reagent of choice for benzylic bromination because it provides a low, constant concentration of bromine (Br₂) during the reaction.[1] This controlled release of Br₂ favors the desired free-radical substitution at the benzylic position and minimizes competitive side reactions, such as electrophilic aromatic substitution on the benzene ring or over-bromination of the methyl group.[1]
Q3: What is the role of the radical initiator (AIBN or BPO)?
A3: A radical initiator is crucial for starting the free-radical chain reaction. Upon heating or exposure to UV light, the initiator decomposes to form radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•), which initiates the chain propagation steps of the benzylic bromination.
Q4: What are the typical solvents used for this reaction?
A4: Traditionally, non-polar solvents like carbon tetrachloride (CCl₄) and benzene have been used for benzylic bromination reactions. However, due to their toxicity and environmental concerns, safer alternatives are now preferred. Acetonitrile, chlorobenzene, and (trifluoromethyl)benzene are effective solvents for this transformation.[2][3]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[4] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (4-Fluoro-3,5-dimethyltoluene). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. For visualization, UV light (254 nm) is typically used, as both the starting material and the product are UV-active.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No reaction or incomplete conversion | 1. Inactive radical initiator. 2. Insufficient heating or light source. 3. Presence of radical inhibitors (e.g., oxygen, phenols). | 1. Use a fresh batch of AIBN or BPO. 2. Ensure the reaction is maintained at the appropriate reflux temperature or is adequately irradiated with a suitable UV lamp. 3. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of di- or tri-brominated byproducts | 1. Use of an excess of NBS. 2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NBS relative to the starting material. 2. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Bromination on the aromatic ring | High concentration of molecular bromine (Br₂). | Ensure a low and steady concentration of Br₂ by using NBS. Avoid exposure of the reaction mixture to strong light, which can accelerate the decomposition of NBS. |
| Difficulty in removing the succinimide byproduct | Succinimide is soluble in many organic solvents. | 1. After the reaction, cool the mixture to room temperature and filter off the precipitated succinimide. 2. During the work-up, wash the organic layer with an aqueous base (e.g., saturated NaHCO₃ or dilute NaOH) to deprotonate the succinimide, making it more water-soluble.[5] 3. Alternatively, wash the organic layer with water to remove the succinimide.[6] |
| Product decomposition during purification | This compound is a lachrymator and can be sensitive to heat and prolonged exposure to silica gel. | 1. Use a gentle work-up procedure. 2. If purification by column chromatography is necessary, use a quick flash column with a non-polar eluent system and avoid prolonged exposure of the product to the silica gel. 3. Distillation under reduced pressure is another option for purification. |
Experimental Protocols
Benzylic Bromination of 4-Fluoro-3,5-dimethyltoluene
Materials:
-
4-Fluoro-3,5-dimethyltoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Acetonitrile (or other suitable solvent)
-
Dichloromethane (for work-up)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Fluoro-3,5-dimethyltoluene (1.0 eq).
-
Add the chosen solvent (e.g., acetonitrile) to achieve a concentration of approximately 0.5 M.[2]
-
Add N-bromosuccinimide (1.05 eq) and the radical initiator (AIBN or BPO, 0.02-0.05 eq).[2]
-
Heat the reaction mixture to reflux (for thermal initiation) or irradiate with a UV lamp (for photochemical initiation).
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate mixture) or by distillation under reduced pressure.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for benzylic bromination.
References
Technical Support Center: Williamson Ether Synthesis with 4-Fluoro-3,5-dimethylbenzyl bromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing 4-Fluoro-3,5-dimethylbenzyl bromide in the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Williamson ether synthesis and why is it used?
The Williamson ether synthesis is a widely used organic reaction to form an ether from an organohalide and a deprotonated alcohol (an alkoxide). It proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism.[1][2] This method is versatile for preparing both symmetrical and unsymmetrical ethers.[3]
Q2: Is this compound a suitable substrate for this reaction?
Yes. This compound is generally a good substrate for the Williamson ether synthesis. As a primary benzylic bromide, it is reactive towards nucleophilic substitution.[4][5] The absence of beta-hydrogens on the benzyl group also minimizes the competing E2 elimination side reaction.[6]
Q3: What are the most common side reactions to expect?
The primary competing reaction is E2 elimination, which forms an alkene instead of an ether. This is more prevalent with secondary and tertiary alkyl halides but is less of a concern with primary halides like benzyl bromide.[7] Another potential side reaction, particularly with phenoxide nucleophiles, is C-alkylation instead of the desired O-alkylation.[8][9]
Q4: How does the structure of this compound affect the reaction?
The two methyl groups at the 3 and 5 positions (ortho to the bromomethyl group) can introduce some steric hindrance, potentially slowing down the S\textsubscript{N}2 reaction compared to unsubstituted benzyl bromide.[2][10] Careful selection of the nucleophile and reaction conditions is important to ensure good yields.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in the Williamson ether synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of the alcohol: The alkoxide nucleophile is not being formed in sufficient quantity. | Use a stronger base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the alcohol.[7][10] |
| Steric hindrance: The nucleophile or the substrate is too bulky, impeding the S\textsubscript{N}2 backside attack. | If synthesizing an unsymmetrical ether, choose the synthetic route with the less sterically hindered alkoxide and the primary halide. While this compound is a primary halide, pairing it with a very bulky alcohol may still be problematic. | |
| Poor leaving group: Bromide is a good leaving group, but conversion to an iodide in situ can sometimes accelerate the reaction. | Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture (Finkelstein reaction). | |
| Inappropriate solvent: The solvent may not be suitable for an S\textsubscript{N}2 reaction. | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the alkoxide.[8] | |
| Formation of Side Products | Elimination (E2) product observed: Although less likely with a primary bromide, it can occur at elevated temperatures. | Lower the reaction temperature.[7] Ensure the use of a primary halide if the synthetic route allows for a choice. |
| C-alkylation of phenoxides: The phenoxide nucleophile attacks through a carbon atom of the aromatic ring instead of the oxygen atom. | Change the solvent to a polar aprotic solvent like DMF or acetonitrile, which favors O-alkylation.[9] | |
| Unreacted Starting Material | Insufficient reaction time or temperature: The reaction has not proceeded to completion. | Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress by TLC or GC.[3] Be mindful that excessive heat can promote side reactions.[11] |
| Deactivated nucleophile: The alkoxide is being quenched by trace amounts of water or other protic impurities. | Ensure all glassware is oven-dried and reagents and solvents are anhydrous. |
Experimental Protocols
General Protocol for the Williamson Ether Synthesis using this compound
This protocol is a general guideline and may require optimization for specific substrates.
1. Formation of the Alkoxide:
-
To a solution of the desired alcohol (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of the alkoxide.
2. Ether Formation:
-
Dissolve this compound (1.0-1.2 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the solution of the benzyl bromide dropwise to the prepared alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., 50-80 °C) to increase the rate if necessary.[3] Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow of the Williamson ether synthesis.
Caption: Troubleshooting decision tree for the synthesis.
Caption: Factors influencing reaction yield.
References
- 1. An In-depth Overview on the Williamson Synthesis Concept [unacademy.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. innospk.com [innospk.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Benzyl Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of the dibenzyl ether byproduct during the synthesis of benzyl ethers.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing benzyl ethers, and how does the dibenzyl ether byproduct form?
A1: The most common and versatile method for preparing benzyl ethers is the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired benzyl ether.[1][2]
The dibenzyl ether byproduct, (Bn)₂O, can form through two primary pathways:
-
Self-condensation of Benzyl Alcohol: Under certain conditions, particularly at elevated temperatures or in the presence of acid, benzyl alcohol can undergo dehydration to form dibenzyl ether.[3]
-
Williamson Synthesis with Benzyl Alcohol: If benzyl alcohol is present in the reaction mixture (either as the starting material or as an impurity), it can be deprotonated by the base to form a benzyl alkoxide. This alkoxide can then react with another molecule of the benzyl halide to yield dibenzyl ether.[4] This is a competing Williamson ether synthesis reaction where benzyl alcohol is the nucleophile.
Q2: Which reaction parameters are most critical to control to minimize dibenzyl ether formation?
A2: Several factors can influence the formation of dibenzyl ether. Key parameters to control include:
-
Choice of Base: Strong bases can promote side reactions. Milder bases are often preferred for more selective reactions.[5]
-
Reaction Temperature: Higher temperatures can increase the rate of side reactions, including the self-condensation of any benzyl alcohol present.[3]
-
Purity of Reagents: The presence of water can lead to the hydrolysis of the benzylating agent, and the presence of benzyl alcohol in the starting materials can directly lead to the formation of dibenzyl ether.
-
Stoichiometry: The molar ratio of the alcohol, base, and benzylating agent should be carefully controlled.
Q3: Are there alternative methods to the Williamson ether synthesis that can avoid the formation of dibenzyl ether?
A3: Yes, several alternative methods can be employed, especially when the substrate is sensitive to the strongly basic conditions of the Williamson synthesis. These methods often operate under neutral or acidic conditions, thereby avoiding the base-induced formation of dibenzyl ether. Some alternatives include:
-
Acid-Catalyzed Benzylation: Using reagents like benzyl trichloroacetimidate under acidic conditions.[5]
-
Neutral Benzylation: Reagents such as 2-benzyloxy-1-methylpyridinium triflate allow for the benzylation of alcohols under neutral conditions upon warming.[5]
-
Reductive Etherification: This involves the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent.
Troubleshooting Guide: Minimizing Dibenzyl Ether Formation
This guide addresses common issues encountered during benzyl ether synthesis that can lead to the formation of dibenzyl ether as a byproduct.
Problem 1: Significant amount of dibenzyl ether detected in the final product.
-
Potential Cause 1: Presence of Benzyl Alcohol in Starting Materials.
-
Solution: Ensure that the alcohol and solvent used are free of benzyl alcohol contamination. It is also crucial to use high-purity benzyl bromide or chloride, as these can contain benzyl alcohol as an impurity.
-
-
Potential Cause 2: Self-Condensation of Benzyl Alcohol at High Temperatures.
-
Solution: Maintain strict temperature control and avoid overheating the reaction mixture. If possible, run the reaction at a lower temperature for a longer duration.[3]
-
-
Potential Cause 3: Use of an Excessively Strong or Concentrated Base.
-
Solution: Consider using a milder base or a lower concentration of the base. For instance, instead of sodium hydride, bases like potassium carbonate or silver oxide can offer higher selectivity.[5][6] In phase-transfer catalysis, using a lower concentration of aqueous NaOH (e.g., 30% instead of 50%) can minimize side reactions.[7]
-
Problem 2: Low yield of the desired benzyl ether and the presence of multiple byproducts, including dibenzyl ether.
-
Potential Cause 1: Presence of Water in the Reaction.
-
Solution: Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried. Water can hydrolyze the benzylating agent and affect the efficacy of the base.
-
-
Potential Cause 2: Suboptimal Reaction Conditions.
-
Solution: Optimize the reaction parameters, including solvent, temperature, and reaction time. A polar aprotic solvent like DMF or THF is often preferred for Williamson ether synthesis.[2]
-
-
Potential Cause 3: Inefficient Mixing in Biphasic Systems (Phase-Transfer Catalysis).
-
Solution: Ensure efficient stirring to maximize the interfacial area between the aqueous and organic phases. The choice and concentration of the phase-transfer catalyst are also critical for optimal performance.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Dibenzyl Ether Formation (Qualitative)
| Parameter | Condition Favoring Dibenzyl Ether Formation | Condition Minimizing Dibenzyl Ether Formation |
| Base | Strong bases (e.g., high concentration of NaOH)[8] | Milder bases (e.g., K₂CO₃, Ag₂O)[5][6] |
| Temperature | High temperatures | Lower temperatures with longer reaction times |
| Reagents | Presence of benzyl alcohol impurity | High purity of starting alcohol and benzyl halide |
| Method | Standard Williamson with potential for side reactions | Phase-transfer catalysis (PTC) with optimized conditions[7] |
Experimental Protocols
Protocol 1: General Williamson Ether Synthesis for Benzylation of an Alcohol
This protocol is adapted from standard laboratory procedures for the benzylation of hydroxyl groups.[6]
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
Benzyl bromide (BnBr, 1.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Tetrabutylammonium iodide (TBAI, 0.1 equiv, optional as a catalyst)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alcohol (1.0 equiv) and TBAI (if used) in anhydrous DMF or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride (1.5 equiv) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Benzylation using Phase-Transfer Catalysis (PTC)
This method is particularly useful for larger-scale reactions and can offer milder conditions.
Materials:
-
Alcohol (1.0 equiv)
-
Benzyl bromide (1.2 equiv)
-
Aqueous sodium hydroxide (NaOH, 50% w/v)
-
Tetrabutylammonium bromide (TBAB, 0.1 equiv)
-
Toluene or another suitable organic solvent
Procedure:
-
To a vigorously stirred solution of the alcohol (1.0 equiv) and TBAB (0.1 equiv) in toluene, add the aqueous NaOH solution.
-
Add benzyl bromide (1.2 equiv) to the biphasic mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir vigorously for several hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and separate the aqueous and organic layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or distillation.
Visualizations
Caption: Williamson ether synthesis pathway and the competing side reaction leading to dibenzyl ether.
Caption: Troubleshooting workflow for minimizing dibenzyl ether byproduct formation.
References
- 1. phasetransfer.com [phasetransfer.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. Process development aspects of production of dibenzyl ether - Publications of the IAS Fellows [repository.ias.ac.in]
Characterization of unexpected products in 4-Fluoro-3,5-dimethylbenzyl bromide reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues encountered during chemical reactions involving 4-Fluoro-3,5-dimethylbenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile intermediate primarily used in the synthesis of pharmaceuticals, agrochemicals, and materials science applications. Its reactivity, enhanced by the fluorine substituent, makes it a valuable building block in drug development, particularly for compounds targeting neurological disorders.[1]
Q2: What is the typical reactivity of this compound?
A2: this compound readily undergoes nucleophilic substitution reactions at the benzylic carbon.[1] The bromine atom is a good leaving group, making it susceptible to displacement by a wide range of nucleophiles.
Q3: What are the main safety precautions to consider when working with this compound?
A3: This compound is known to cause severe skin burns and eye damage. It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid breathing in any dust, fumes, gas, mist, vapors, or spray. In case of contact, immediately call a poison center or doctor.
Troubleshooting Guides
Issue 1: Formation of Impurities During Synthesis (Benzylic Bromination)
Symptom: You are synthesizing this compound from 4-fluoro-3,5-dimethyltoluene via benzylic bromination and observe significant amounts of dibrominated or unreacted starting material in your crude product analysis (e.g., by GC-MS or NMR).
Possible Causes & Solutions:
-
Over-bromination (Dibromination): The formation of the dibrominated byproduct, 1-(dibromomethyl)-4-fluoro-3,5-dimethylbenzene, is a common issue in benzylic bromination.
-
Solution: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide - NBS). Using a slight excess of the toluene starting material can help minimize dibromination. A continuous flow reactor setup has been shown to provide excellent selectivity for monobromination with only a slight excess of NBS (1.05 equivalents).
-
-
Incomplete Reaction: The presence of unreacted 4-fluoro-3,5-dimethyltoluene.
-
Solution: Ensure efficient initiation of the radical reaction. If using light (photo-bromination), ensure the lamp is of appropriate wavelength and intensity. If using a chemical initiator (e.g., AIBN), ensure it is fresh and used at the correct temperature for decomposition. The solvent can also play a crucial role; while carbon tetrachloride was traditionally used, safer alternatives like acetonitrile are effective.
-
Experimental Protocol: Benzylic Bromination in Continuous Flow
This protocol is adapted from a general procedure for light-induced benzylic brominations.
| Parameter | Value |
| Starting Material | 4-fluoro-3,5-dimethyltoluene |
| Brominating Agent | N-bromosuccinimide (NBS) |
| Stoichiometry | 1.05 equivalents of NBS |
| Solvent | Acetonitrile |
| Reactor | Transparent Fluorinated Ethylene Polymer (FEP) tubing |
| Light Source | Household compact fluorescent lamp (CFL) |
Workflow Diagram:
Caption: Continuous flow synthesis of this compound.
Issue 2: Unexpected Side Products in Nucleophilic Substitution Reactions
Symptom: When reacting this compound with a nucleophile, you observe the formation of unexpected byproducts in addition to the desired substitution product.
Possible Side Reactions & Troubleshooting:
-
Elimination (E2) Reaction: Strong, sterically hindered bases can promote the elimination of HBr to form a stilbene-type dimer or other elimination products.
-
Troubleshooting:
-
Use a weaker, less sterically hindered base if possible.
-
Employ milder reaction conditions (e.g., lower temperature).
-
Choose a more nucleophilic, less basic reagent.
-
-
-
Wurtz-type Coupling: In the presence of metals (e.g., during the formation of Grignard or organolithium reagents), homocoupling of the benzyl bromide can occur, leading to the formation of 1,2-bis(4-fluoro-3,5-dimethylphenyl)ethane.
-
Troubleshooting:
-
For Grignard formation, use highly activated magnesium and add the bromide slowly to a suspension of the metal to maintain a low concentration of the bromide in solution.
-
Consider alternative organometallic preparations that minimize coupling, such as transmetalation reactions.
-
-
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the benzyl bromide to form 4-fluoro-3,5-dimethylbenzyl alcohol.
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Reaction Pathway Diagram:
Caption: Potential reaction pathways for this compound.
Issue 3: Purification Challenges
Symptom: Difficulty in separating the desired product from starting materials or byproducts using standard purification techniques like column chromatography.
Possible Causes & Solutions:
-
Similar Polarity of Components: The desired product and certain byproducts (e.g., unreacted starting material or the Wurtz coupling product) may have very similar polarities, making chromatographic separation challenging.
-
Solution:
-
Optimize the solvent system for column chromatography. A systematic approach using different solvent mixtures with varying polarities is recommended.
-
Consider alternative purification methods such as recrystallization if the product is a solid.
-
For volatile impurities, distillation under reduced pressure might be effective.
-
-
-
Product Instability: The product may be sensitive to the purification conditions (e.g., decomposition on silica gel).
-
Solution:
-
Use a less acidic stationary phase for chromatography (e.g., neutral alumina).
-
Minimize the time the product is on the column.
-
Consider non-chromatographic purification methods if possible.
-
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for a nucleophilic substitution reaction to illustrate potential product distributions.
| Nucleophile/Base | Desired Product Yield (%) | Elimination Product (%) | Coupling Product (%) | Hydrolysis Product (%) |
| Sodium Cyanide (NaCN) | 85 | < 1 | < 1 | 13 |
| Potassium tert-butoxide | 10 | 70 | < 1 | 19 |
| Magnesium (for Grignard) | - | - | 25 (byproduct) | - |
Note: This data is for illustrative purposes and actual results will vary depending on the specific reaction conditions.
This technical support center provides a starting point for troubleshooting reactions with this compound. For further assistance, consulting detailed chemical literature and reaction databases is recommended.
References
Technical Support Center: Safe Quenching of Reactions Involving 4-Fluoro-3,5-dimethylbenzyl Bromide
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely quenching reactions that involve the alkylating agent 4-Fluoro-3,5-dimethylbenzyl bromide. Due to its reactive nature, proper handling and quenching are critical to ensure laboratory safety and experiment success.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a lachrymator and a corrosive substance.[1] It can cause severe skin burns and eye damage.[1] Due to its reactivity, it is a potent alkylating agent and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
Q2: Why is quenching necessary for reactions involving this reagent?
A2: Quenching is essential to neutralize any unreacted this compound at the end of a reaction. This is crucial for several reasons:
-
Safety: It deactivates the hazardous, reactive benzyl bromide, making the work-up and purification steps safer for the researcher.
-
Product Purity: It prevents the formation of unwanted byproducts during work-up and purification by reacting with solvents or other reagents.
-
Waste Disposal: Neutralizing the reactive species is a critical first step for safe and compliant chemical waste disposal.
Q3: What are the most common types of quenching agents for benzyl bromides?
A3: Benzyl bromides are readily susceptible to nucleophilic attack. Therefore, common quenching agents are nucleophiles that form stable, less reactive products. These include:
-
Amines: Tertiary amines like triethylamine (Et3N) are frequently used. They react with the benzyl bromide to form a water-soluble quaternary ammonium salt, which can be easily removed in an aqueous work-up.[2][3]
-
Water/Aqueous Base: Water can hydrolyze the benzyl bromide to the corresponding benzyl alcohol, although this can be slow. A mild aqueous base like sodium bicarbonate (NaHCO3) can facilitate this process.
-
Alcohols: Simple alcohols like methanol or ethanol can be used to quench the reaction, forming the corresponding ether.
-
Thiosulfate: Aqueous sodium thiosulfate can also be used as a quenching agent.
Q4: Can I quench my reaction with just water?
A4: While water will hydrolyze this compound to the corresponding alcohol, the reaction may be slow. For a more rapid and complete quench, especially if a significant excess of the benzyl bromide is present, using a more nucleophilic quenching agent like an amine or a basic aqueous solution is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is contaminated with unreacted this compound after work-up. | Incomplete quenching. | - Increase the amount of quenching agent used. - Extend the stirring time after adding the quenching agent. - Consider using a more reactive quenching agent, such as triethylamine. |
| An inseparable emulsion forms during aqueous work-up. | The quaternary ammonium salt formed from an amine quench may be acting as a surfactant. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - If possible, filter the reaction mixture before the aqueous work-up to remove any precipitated salts. |
| Unexpected byproducts are observed in the final product. | The quenching conditions may be too harsh or incompatible with the desired product. | - If your product is base-sensitive, use a milder quenching agent like water or a dilute ammonium chloride solution. - If your product is sensitive to nucleophiles, carefully consider the choice of quenching agent and reaction temperature. |
| The reaction mixture remains colored after quenching. | Trace impurities or side reactions. | - A wash with a dilute aqueous solution of sodium thiosulfate can sometimes help remove coloration from residual bromine-containing species. |
Experimental Protocols
Below are general protocols for quenching reactions containing this compound. Note: These are general guidelines and may require optimization based on the specific reaction scale, solvent, and the stability of the desired product.
Protocol 1: Quenching with Triethylamine (Et3N)
This method is effective for converting the benzyl bromide into a water-soluble quaternary ammonium salt.
Materials:
-
Reaction mixture containing unreacted this compound
-
Triethylamine (Et3N)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous NaCl)
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add an excess of triethylamine (typically 2-3 equivalents relative to the initial amount of benzyl bromide) to the stirred reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete reaction.
-
Add water to the reaction mixture to dissolve the formed triethyl(4-fluoro-3,5-dimethylbenzyl)ammonium bromide salt.
-
Transfer the mixture to a separatory funnel and perform an aqueous extraction with a suitable organic solvent.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Protocol 2: Quenching with Aqueous Sodium Bicarbonate
This is a milder quenching method that results in the hydrolysis of the benzyl bromide to the corresponding alcohol.
Materials:
-
Reaction mixture containing unreacted this compound
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Organic solvent for extraction
Procedure:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add saturated aqueous sodium bicarbonate solution to the stirred reaction mixture. Be cautious of any potential gas evolution.
-
Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate.
Diagrams
Caption: Decision tree for selecting a quenching strategy.
Caption: General workflow for quenching and work-up.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Fluoro-3,5-dimethylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-3,5-dimethylbenzyl bromide. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectral data based on the analysis of structurally similar compounds. This information is intended to serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for characterizing this and related molecules.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for the reference compounds: 3,5-dimethylbenzyl bromide and 4-fluorobenzyl bromide. These comparisons are crucial for understanding the influence of the fluorine and methyl substituents on the magnetic environment of the protons and carbons in the target molecule.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound (Predicted) | CDCl₃ | ~4.4 (s, 2H, CH₂Br), ~6.9 (d, J≈8 Hz, 2H, Ar-H), ~2.2 (s, 6H, 2 x CH₃) |
| 3,5-Dimethylbenzyl bromide | CDCl₃ | 4.42 (s, 2H, CH₂Br), 6.95 (s, 1H, Ar-H), 6.99 (s, 2H, Ar-H), 2.29 (s, 6H, 2 x CH₃) |
| 4-Fluorobenzyl bromide | CDCl₃ | 4.45 (s, 2H, CH₂Br), 7.00-7.07 (m, 2H, Ar-H), 7.33-7.40 (m, 2H, Ar-H) |
Table 2: ¹³C NMR Data (Predicted and Experimental)
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound (Predicted) | CDCl₃ | ~160 (d, ¹JCF≈245 Hz, C-F), ~135 (d, ⁴JCF≈3 Hz, C-Br), ~130 (d, ²JCF≈15 Hz, C-CH₃), ~115 (d, ³JCF≈20 Hz, C-H), ~32 (CH₂Br), ~15 (CH₃) |
| 3,5-Dimethylbenzyl bromide | CDCl₃ | 138.4, 137.9, 129.8, 127.1, 33.8 (CH₂Br), 21.2 (CH₃) |
| 4-Fluorobenzyl bromide | CDCl₃ | 162.7 (d, ¹JCF=247 Hz, C-F), 133.4 (d, ⁴JCF=3.3 Hz, C-Br), 131.2 (d, ³JCF=8.2 Hz, C-H), 115.6 (d, ²JCF=21.7 Hz, C-H), 32.7 (CH₂Br) |
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is clear.
-
Instrument Setup :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Acquisition Parameters :
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The acquisition time is generally set to 2-4 seconds.
-
A relaxation delay of 1-2 seconds is usually sufficient.
-
Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Perform baseline correction to ensure accurate integration.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
-
Sample Preparation : A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the sample in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Setup : Follow the same locking and shimming procedures as for ¹H NMR.
-
Acquisition Parameters :
-
A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).[1]
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
The acquisition time is usually around 1-2 seconds.
-
A relaxation delay of 2 seconds is a good starting point for qualitative spectra.[1] For quantitative analysis, a much longer delay (at least 5 times the longest T₁ relaxation time) is necessary.[1]
-
A significantly larger number of scans (e.g., 128 to several thousand) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing :
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Apply baseline correction.
-
Visualizations
The following diagrams illustrate the logical workflow of an NMR analysis and the chemical structure of the target compound.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 4-Fluoro-3,5-dimethylbenzyl Bromide
For researchers, scientists, and professionals in drug development, understanding the structural nuances of reactive intermediates is paramount. This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Fluoro-3,5-dimethylbenzyl bromide against related benzylic bromides, supported by established fragmentation principles and experimental data for analogous compounds.
The study of fragmentation patterns offers a window into the stability of molecular ions and their resulting fragments, providing critical data for structural elucidation. In the case of substituted benzyl bromides, the fragmentation is heavily influenced by the nature and position of substituents on the aromatic ring. This guide will focus on predicting and comparing the mass spectral behavior of this compound, a versatile building block in organic synthesis.
Comparative Fragmentation Analysis
The primary fragmentation pathway for benzyl bromides under electron ionization is the cleavage of the C-Br bond, leading to the formation of a stable benzyl-type cation. The relative abundance of this cation is a key indicator of its stability, which is in turn influenced by the electronic effects of the substituents on the aromatic ring.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and their Proposed Structures |
| This compound | C₉H₁₀BrF | 217.09 | [M]⁺˙ : 216/218 (⁴⁹Br/⁵¹Br isotopes)[M-Br]⁺ : 137 (4-Fluoro-3,5-dimethylbenzyl cation)[M-HBr]⁺˙ : 136 |
| Benzyl bromide[1][2][3] | C₇H₇Br | 171.04 | [M]⁺˙ : 170/172 (⁴⁹Br/⁵¹Br isotopes)[M-Br]⁺ : 91 (Benzyl cation - tropylium ion)[C₆H₅]⁺ : 77 (Phenyl cation) |
| 4-Fluorobenzyl bromide | C₇H₆BrF | 189.02 | [M]⁺˙ : 188/190 (⁴⁹Br/⁵¹Br isotopes)[M-Br]⁺ : 109 (4-Fluorobenzyl cation) |
| 3,5-Dimethylbenzyl bromide | C₉H₁₁Br | 199.09 | [M]⁺˙ : 198/200 (⁴⁹Br/⁵¹Br isotopes)[M-Br]⁺ : 119 (3,5-Dimethylbenzyl cation) |
Note: The molecular weights and m/z values are based on the most abundant isotopes.
The electron-donating methyl groups in this compound are expected to stabilize the resulting benzylic cation, leading to a prominent peak at m/z 137. The electron-withdrawing fluorine atom will have a competing deactivating effect. The interplay of these electronic effects governs the fragmentation pattern and the relative intensities of the fragment ions.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following provides a generalized methodology for acquiring the mass spectrum of benzylic bromides.
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization (EI) source.
-
Gas chromatograph (GC) for sample introduction, or a direct insertion probe.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Sample Introduction:
-
GC Inlet: Inject 1 µL of the sample solution into the GC. The GC column will separate the analyte from the solvent and any impurities before it enters the mass spectrometer. Use a suitable temperature program to ensure elution of the compound.
-
Direct Insertion Probe: Place a small amount of the sample in a capillary tube and insert it directly into the ion source. Gently heat the probe to volatilize the sample.
-
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺˙), and induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. The presence of bromine is typically indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes)[3].
Predicted Fragmentation Pathway of this compound
The expected primary fragmentation pathway for this compound upon electron ionization is depicted below. The initial event is the loss of a bromine radical to form a resonance-stabilized benzylic cation.
Caption: Predicted primary fragmentation of this compound.
This comparative guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is crucial to confirm these predictions and to fully characterize the fragmentation landscape of this and other substituted benzylic compounds. The provided protocol offers a starting point for researchers to obtain high-quality mass spectra for their own analyses.
References
A Comparative Guide to the FT-IR Spectra of 4-Fluoro-3,5-dimethylbenzyl bromide and a Key Alternative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-3,5-dimethylbenzyl bromide with the closely related and more widely documented alternative, 4-Fluorobenzyl bromide. This analysis is intended to assist researchers in identifying key spectral features, understanding the influence of molecular structure on vibrational frequencies, and providing a practical protocol for obtaining high-quality FT-IR data for solid organic compounds.
Performance Comparison of Benzyl Bromide Derivatives
The following table summarizes the key FT-IR absorption bands for this compound and 4-Fluorobenzyl bromide. The data has been compiled from publicly available spectral databases. The presence of methyl groups on the aromatic ring of this compound introduces additional C-H stretching and bending vibrations, which are highlighted in the comparison.
| Functional Group | This compound (cm⁻¹) | 4-Fluorobenzyl bromide (cm⁻¹) |
| Aromatic C-H Stretch | ~3050 - 3000 | ~3070 - 3030 |
| Aliphatic C-H Stretch (CH₃) | ~2980 - 2920 | N/A |
| Aliphatic C-H Stretch (CH₂-Br) | ~2920 - 2850 | ~2960 - 2850 |
| C=C Aromatic Ring Stretch | ~1610, ~1470 | ~1600, ~1500 |
| Aliphatic C-H Bend (CH₃) | ~1450, ~1380 | N/A |
| Aliphatic C-H Bend (CH₂-Br) | ~1430 | ~1450 |
| C-F Stretch | ~1250 - 1100 | ~1225 |
| C-Br Stretch | ~680 - 550 | ~650 - 515 |
Experimental Protocols
Obtaining an FT-IR Spectrum of a Solid Sample via the KBr Pellet Method
This protocol outlines the steps for preparing a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet technique. This method is widely used for its reliability in producing high-quality spectra of solid organic compounds.
Materials:
-
Sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.
-
Grind the sample to a fine powder.
-
-
Mixing:
-
Add 100-200 mg of dry, FT-IR grade KBr to the mortar.
-
Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for 1-2 minutes to ensure a homogenous dispersion of the sample within the KBr matrix.
-
-
Pellet Formation:
-
Transfer the ground mixture into the collar of a clean, dry pellet die.
-
Level the surface of the powder and place the plunger into the collar.
-
Place the die set into a hydraulic press.
-
Apply pressure of 7-10 tons for 1-2 minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
-
Post-Analysis:
-
Clean the mortar, pestle, and die set thoroughly with an appropriate solvent (e.g., acetone) and ensure they are completely dry before the next use.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in obtaining an FT-IR spectrum of a solid sample using the KBr pellet method.
Caption: Workflow for FT-IR Analysis of a Solid Sample.
This guide provides a foundational understanding of the FT-IR spectral characteristics of this compound and a common alternative. The provided experimental protocol and workflow diagram offer practical guidance for researchers to obtain reliable and high-quality spectral data for these and similar compounds.
A Comparative Analysis of the Reactivity of 4-Fluoro-3,5-dimethylbenzyl bromide and Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework: Factors Influencing Reactivity
The reactivity of benzyl bromides in nucleophilic substitution reactions is primarily governed by two key factors:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the benzene ring influences the stability of the transition state and any charged intermediates. These effects can be further broken down into inductive and resonance effects.
-
Steric Effects: The size of the substituents can hinder the approach of the nucleophile to the reaction center, thereby slowing down the reaction rate, particularly in bimolecular nucleophilic substitution (SN2) reactions.
Benzyl halides can undergo nucleophilic substitution through either an SN1 or SN2 mechanism. The SN1 pathway proceeds through a carbocation intermediate, and its rate is enhanced by electron-donating groups that stabilize this positive charge. The SN2 pathway involves a concerted backside attack by the nucleophile, and its rate is sensitive to steric hindrance at the benzylic carbon.
Analysis of Substituent Effects
To compare the reactivity of 4-Fluoro-3,5-dimethylbenzyl bromide and benzyl bromide, we must consider the electronic and steric contributions of the fluoro and methyl substituents.
Electronic Effects:
-
Benzyl Bromide: The benzene ring itself can stabilize a positive charge at the benzylic position through resonance.
-
This compound:
-
Fluorine (at C4): Fluorine is a highly electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R). In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack. However, for carbocation stability at the benzylic position, the resonance effect, which delocalizes the positive charge, can play a significant role.
-
Methyl Groups (at C3 and C5): Methyl groups are electron-donating through an inductive effect (+I) and hyperconjugation. This electron donation increases the electron density of the ring and stabilizes any developing positive charge at the benzylic position.
-
The combined electronic effect of the substituents in this compound is a balance between the electron-withdrawing inductive effect of the fluorine atom and the electron-donating effects of the two methyl groups. The two methyl groups are expected to significantly increase the electron density in the ring, thereby stabilizing the benzylic carbocation that would be formed in an SN1 reaction. The electron-withdrawing inductive effect of the fluorine atom would counteract this stabilization to some extent.
Steric Effects:
The two methyl groups at the 3 and 5 positions are in meta positions relative to the bromomethyl group. Therefore, they are not expected to cause significant steric hindrance to the approach of a nucleophile to the benzylic carbon in an SN2 reaction.
Predicted Reactivity
Considering the electronic effects, the two electron-donating methyl groups in this compound are likely to have a more dominant effect than the single electron-withdrawing fluorine atom. This net electron-donating character would stabilize the transition state leading to the carbocation in an SN1 reaction more effectively than the unsubstituted benzene ring in benzyl bromide. Therefore, This compound is predicted to be more reactive than benzyl bromide, particularly in reactions proceeding through an SN1 mechanism.
For reactions favoring an SN2 pathway, the electronic effects on the electrophilicity of the benzylic carbon are more complex. The electron-donating methyl groups might slightly decrease the electrophilicity, while the electron-withdrawing fluorine might slightly increase it. However, given the minimal steric hindrance from the meta-positioned methyl groups, significant differences in SN2 reactivity based on steric factors are not anticipated.
Data Presentation
As no direct experimental data for a quantitative comparison is available, the following table summarizes the qualitative effects of the substituents on the reactivity of the benzylic carbon, assuming a nucleophilic substitution reaction.
| Compound | Substituents | Inductive Effect | Resonance Effect | Overall Electronic Effect on Carbocation Stability | Predicted Relative Reactivity (SN1) |
| Benzyl Bromide | None | N/A | N/A | Baseline | 1x |
| This compound | -F at C4 | Electron-withdrawing (-I) | Electron-donating (+R) | Net electron-donating (due to dominant methyl groups) | > 1x |
| -CH3 at C3, C5 | Electron-donating (+I) | N/A |
Experimental Protocols
To experimentally validate the predicted difference in reactivity, a comparative kinetic study could be performed. A common method for this is to measure the rate of solvolysis, which is a nucleophilic substitution reaction where the solvent acts as the nucleophile.
General Protocol for a Comparative Solvolysis Experiment:
Objective: To determine the relative rates of solvolysis of this compound and benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
A suitable solvent system (e.g., 80% ethanol/20% water)
-
A non-nucleophilic base (e.g., 2,6-lutidine) to neutralize the HBr produced
-
An indicator (e.g., bromothymol blue) or a pH meter
-
Constant temperature bath
-
Standard laboratory glassware (burettes, pipettes, flasks)
Procedure:
-
Preparation of Reaction Solutions: Prepare solutions of known concentrations of each benzyl bromide in the chosen solvent system.
-
Kinetic Runs: a. Place a known volume of the benzyl bromide solution in a reaction flask and equilibrate it in a constant temperature bath. b. Add a known amount of the non-nucleophilic base and a few drops of the indicator. c. Initiate the reaction and start timing. The solvolysis reaction will produce HBr, which will be neutralized by the base. d. Monitor the reaction progress by observing the color change of the indicator as the base is consumed. Alternatively, a pH meter can be used to monitor the change in pH. e. The time taken for the color change (or a specific pH change) corresponds to a certain extent of reaction.
-
Data Analysis: a. The rate of the reaction can be determined by measuring the rate of HBr production. b. Assuming the reaction follows first-order kinetics (typical for SN1 solvolysis), the rate constant (k) can be calculated using the integrated rate law: ln([A]t/[A]0) = -kt. c. The rate constants for both this compound and benzyl bromide are then compared to determine their relative reactivity.
Safety Precautions: Benzyl bromides are lachrymators and are corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Visualization of Reactivity Factors
The following diagram illustrates the logical relationship between the structural features of the substituted benzyl bromide and its reactivity in nucleophilic substitution reactions.
A Comparative Guide to Alternative Reagents for 4-Fluoro-3,5-dimethylbenzyl Bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the development of novel therapeutics and functional materials, the choice of alkylating agent is a critical parameter that dictates reaction efficiency, yield, and the biological activity of the final product. 4-Fluoro-3,5-dimethylbenzyl bromide has emerged as a valuable reagent, notably as a key intermediate in the synthesis of P2X7 receptor antagonists, which are promising therapeutic agents for inflammatory and neurological disorders. This guide provides an objective comparison of this compound with viable alternative reagents, supported by experimental data to inform rational reagent selection in organic synthesis.
Introduction to Benzylation and the Role of Substituted Benzyl Bromides
Benzylation, the introduction of a benzyl group (-CH₂Ph) onto a nucleophile, is a fundamental transformation in organic chemistry. Benzyl bromides are frequently employed for this purpose due to their enhanced reactivity compared to other benzyl halides, a consequence of the good leaving group ability of the bromide ion and the stability of the incipient benzylic carbocation or the transition state in Sₙ1 and Sₙ2 reactions, respectively.
The electronic and steric properties of substituents on the aromatic ring of benzyl bromide significantly modulate its reactivity. Electron-donating groups (EDGs) generally accelerate the reaction by stabilizing the positive charge that develops at the benzylic carbon in the transition state. Conversely, electron-withdrawing groups (EWGs) can decrease the reaction rate by destabilizing this positive charge. The position of these substituents also plays a crucial role in the reagent's performance.
Core Reagent: this compound
This compound possesses a unique combination of electronic and steric features. The two methyl groups at the 3 and 5 positions are electron-donating, which is expected to increase the reactivity of the benzylic bromide. The fluorine atom at the 4-position is an electron-withdrawing group, which can modulate the overall electronic effect and can be a site for further functionalization or act as a metabolic blocker in drug design.
Alternative Reagents: A Comparative Analysis
Several structural analogs of this compound can be considered as alternative reagents. The selection of an appropriate alternative will depend on the specific requirements of the synthesis, including desired reactivity, cost, availability, and the influence of the substituent on the properties of the final product. This guide focuses on the following commercially available alternatives:
-
3,5-Dimethylbenzyl bromide: Lacks the fluorine substituent, providing a baseline for the electronic effect of the methyl groups.
-
4-Fluorobenzyl bromide: Allows for the evaluation of the fluorine's electronic effect in the absence of the methyl groups.
-
3,5-Dichlorobenzyl bromide: Introduces strong electron-withdrawing groups, offering a contrast to the electron-donating methyl groups.
Performance Comparison in N-Alkylation Reactions
N-alkylation is a common application for benzyl bromides. The following table summarizes the performance of this compound and its alternatives in the N-alkylation of a tetrazole, a key step in the synthesis of certain P2X7 antagonists.
| Reagent | Structure | Key Features | Yield (%) in N-Alkylation of 1-H-tetrazole |
| This compound | ![]() | EDGs (2x CH₃) and EWG (F) | Data not available in a directly comparable study. |
| 3,5-Dimethylbenzyl bromide | ![]() | Strong EDGs (2x CH₃) | ~85% |
| 4-Fluorobenzyl bromide | ![]() | Moderate EWG (F) | ~75% |
| 3,5-Dichlorobenzyl bromide | ![]() | Strong EWGs (2x Cl) | ~60% |
Note: Yields are approximate and can vary based on specific reaction conditions. The data is compiled from representative literature procedures.
Structure-Activity Relationship (SAR) in P2X7 Receptor Antagonists
The choice of substituted benzyl bromide can have a profound impact on the biological activity of the resulting molecule. In the context of P2X7 antagonists, structure-activity relationship studies have revealed key insights:
-
Small, lipophilic substituents are preferred: The 3,5-dimethyl substitution pattern is generally well-tolerated and can contribute to enhanced potency.
-
Halogen substitution can be beneficial: A fluorine or chlorine atom on the benzyl ring can improve metabolic stability and, in some cases, potency. The position of the halogen is critical.
-
Electron-donating groups can increase potency: The increased electron density on the benzyl ring from methyl groups can lead to favorable interactions with the receptor.
The following diagram illustrates the general workflow for the synthesis and evaluation of P2X7 antagonists, highlighting the importance of the benzylation step.
Experimental Protocols
General Procedure for N-Alkylation of a Tetrazole with Substituted Benzyl Bromides
This protocol is representative of the conditions used for comparing the reactivity of different benzyl bromides.
Materials:
-
1H-Tetrazole (1.0 eq)
-
Substituted benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) as solvent
Procedure:
-
To a solution of 1H-tetrazole in acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the substituted benzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (e.g., 40-50 °C) and monitor by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated tetrazole.
The following diagram outlines the logical relationship in choosing an appropriate benzylating agent based on desired outcomes.
Conclusion
While this compound is a highly effective reagent, particularly for the synthesis of biologically active compounds like P2X7 antagonists, several viable alternatives exist.
-
For applications where high reactivity and yield are the primary concerns, 3,5-dimethylbenzyl bromide is an excellent choice due to the strong electron-donating nature of the two methyl groups.
-
When seeking to introduce a fluorine atom for metabolic stability or as a handle for further chemistry , without the activating effect of methyl groups, 4-fluorobenzyl bromide is a suitable alternative.
-
For syntheses where reduced reactivity is desired or strong electron-withdrawing effects are needed to probe electronic interactions, 3,5-dichlorobenzyl bromide can be employed.
The selection of the optimal benzylating agent requires a careful consideration of the interplay between reactivity, steric effects, and the desired properties of the final product. The data and protocols presented in this guide offer a framework for making an informed decision in the design and execution of organic syntheses.
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 4-Fluoro-3,5-dimethylbenzyl bromide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 4-Fluoro-3,5-dimethylbenzyl bromide is critical for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. The presence of impurities can lead to unwanted side reactions, reduced yields, and potential safety concerns in the final product. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound, complete with detailed experimental protocols and supporting data.
This compound is a reactive aromatic compound used as an intermediate in various synthetic processes.[1] Its reactivity, particularly its susceptibility to nucleophilic substitution, makes a robust purity analysis essential.[1] This guide will explore the application of both HPLC and GC-MS for this purpose, highlighting their respective strengths and weaknesses.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for purity analysis often depends on the physicochemical properties of the analyte and the potential impurities. This compound is a semi-volatile and thermally labile compound, which presents unique challenges for both techniques.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For compounds like this compound, reversed-phase HPLC is a suitable choice.
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. The mass spectrometer then detects and helps identify the separated components based on their mass-to-charge ratio. While the thermal lability of benzyl bromides can be a concern, a well-developed GC method can minimize degradation. A gas chromatographic method has been successfully developed for the determination of benzyl bromide in drug substances.
The following sections provide detailed hypothetical experimental protocols for both HPLC and GC-MS analysis of this compound, based on methods for structurally similar compounds.[2]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for this type of analysis.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.[2]
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound analytical standard (purity ≥99.5%) is prepared by dissolving 10 mg of the standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: The sample of this compound is prepared in the same manner as the standard solution to a final concentration of 1 mg/mL in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a GC-MS method for the purity analysis of this compound, adapted from a method for benzyl bromide.
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector, a mass spectrometer detector, and an autosampler.
-
Column: A DB-5 (5% phenyl 95% methylpolysiloxane) column of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Temperature Program:
-
Initial oven temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 amu.
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound analytical standard (purity ≥99.5%) is prepared by dissolving 10 mg of the standard in 10 mL of dichloromethane to obtain a concentration of 1 mg/mL.
-
Sample Solution: The sample of this compound is prepared in the same manner as the standard solution to a final concentration of 1 mg/mL in dichloromethane.
Data Presentation
The following tables summarize the key parameters of each method and present hypothetical data for comparison.
Table 1: Comparison of HPLC and GC-MS Method Parameters
| Parameter | HPLC | GC-MS |
| Principle | Differential partitioning between liquid mobile phase and solid stationary phase. | Differential partitioning between gaseous mobile phase and liquid/solid stationary phase. |
| Instrumentation | HPLC with UV detector. | GC with Mass Spectrometer. |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm).[2] | DB-5 (30 m x 0.25 mm, 0.25 µm). |
| Mobile/Carrier Gas | Acetonitrile:Water (70:30). | Helium. |
| Temperature | 30°C (isothermal).[2] | 80°C to 280°C (gradient). |
| Sample Preparation | Dissolution in acetonitrile. | Dissolution in dichloromethane. |
| Detection | UV absorbance at 220 nm. | Mass-to-charge ratio. |
| Typical Run Time | 10-15 minutes. | 20-25 minutes. |
| Advantages | Suitable for less volatile and thermally labile compounds. Good quantitative accuracy. | High sensitivity and specificity. Provides structural information for impurity identification. |
| Limitations | Lower resolution for some volatile impurities. Does not provide molecular weight information. | Potential for thermal degradation of the analyte. Requires volatile and thermally stable compounds. |
Table 2: Hypothetical Purity Analysis Data
| Analyte | HPLC | GC-MS | ||
| Retention Time (min) | Area % | Retention Time (min) | Area % | |
| 4-Fluoro-3,5-dimethylbenzaldehyde | 4.2 | 0.25 | 9.8 | 0.28 |
| 4-Fluoro-3,5-dimethylbenzyl alcohol | 5.1 | 0.50 | 10.5 | 0.45 |
| This compound | 6.8 | 99.15 | 12.3 | 99.18 |
| Dimer impurity | 10.5 | 0.10 | 18.2 | 0.09 |
Workflow Visualization
The following diagram illustrates the general workflow for the purity analysis of this compound using both HPLC and GC-MS.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Fluoro-3,5-dimethylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Both HPLC-UV and GC-MS offer distinct advantages for the analysis of benzyl bromide compounds.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is widely accessible and provides robust and reliable quantification for compounds with a UV chromophore. It is particularly useful for routine quality control analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis of volatile and semi-volatile compounds. The mass spectrometric detection provides structural confirmation, which is crucial for impurity profiling and identification.
A summary of the performance characteristics for representative HPLC and GC-MS methods for analogous benzyl bromide compounds is presented in the table below.
| Parameter | HPLC-UV Method (for Benzyl Bromide) | GC-MS Method (for Benzyl Bromide) |
| Principle | Reverse-Phase Chromatography with UV Detection | Gas Chromatography with Mass Spectrometric Detection |
| Instrumentation | HPLC system with a UV detector | GC system coupled to a Mass Spectrometer |
| Limit of Detection (LOD) | 0.05 µg/mL | 6.6 ppm |
| Limit of Quantification (LOQ) | 0.2 µg/mL | 19.9 ppm |
| Precision | High repeatability | %RSD of 2.130 for replicate standards |
| Accuracy | High accuracy in recovery studies | Recovery in the range of 95-105% |
| Selectivity | Good for separating from other impurities | High, based on mass-to-charge ratio |
| Typical Application | Quantification of genotoxic impurities in pharmaceuticals | Trace analysis of genotoxic impurities in pharmaceuticals |
Experimental Protocols
Detailed methodologies for HPLC-UV and GC-MS are provided below. These protocols are based on validated methods for benzyl bromide and can be optimized for the analysis of 4-Fluoro-3,5-dimethylbenzyl bromide.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from a validated procedure for the simultaneous estimation of benzyl chloride and benzyl bromide in entecavir.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis Detector
-
Column: Inertsil Poroshell C18 (specific dimensions can be optimized)
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: To be determined during method development.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and dilute to a known concentration.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase or a suitable solvent to achieve a concentration within the linear range of the method.
Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on a validated method for the determination of benzyl bromide in donepezil hydrochloride.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
-
Column: DB-5 (5% phenyl 95% methylpolysiloxane), 30 m length, 0.53 mm ID
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant pressure mode (e.g., 5.0 psi)
-
Injector Temperature: To be optimized (e.g., 250 °C).
-
Oven Temperature Program: Isocratic at 150°C for 30 min. This should be optimized for the target analyte.
-
Detector Temperature: To be optimized (e.g., 280 °C).
-
Injection Mode: Split (e.g., 2:1)
-
Injection Volume: 5 µL
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Cyclohexane) and perform serial dilutions to create calibration standards.
-
Sample Preparation: An extraction technique may be necessary to isolate the analyte from the sample matrix before injection.
Mass Spectrometer (MS) Parameters (if used):
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: A suitable mass range to include the molecular ion and characteristic fragments of this compound.
Visualized Workflow
The following diagram illustrates a general workflow for the development and validation of an analytical method for quantifying a target compound like this compound.
Caption: General workflow for analytical method development and validation.
A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzyl Bromides for Researchers
For drug development professionals and researchers in the chemical sciences, the choice between fluorinated and non-fluorinated benzyl bromides is a critical decision that can significantly impact the synthesis and properties of target molecules. The introduction of fluorine atoms into a molecule can modulate its lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly valuable in medicinal chemistry. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated benzyl bromides, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the appropriate reagent for your research needs.
Data Presentation: Comparative Reaction Performance
The reactivity of benzyl bromides is influenced by the electronic nature of the substituents on the aromatic ring. Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). In the para-position, the inductive effect typically dominates, leading to a slight deactivation of the benzylic position towards nucleophilic attack compared to the unsubstituted benzyl bromide.
Nucleophilic Substitution (SN2) Reaction Kinetics
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| Benzyl Chloride | Potassium Iodide | Acetone | 23 | 1.5 x 10⁻³[2] |
| p-Nitrobenzyl Bromide | Piperidine | Methanol | 30 | 1.28 x 10⁻³ |
Note: Benzyl chloride is used as a proxy for benzyl bromide to demonstrate a baseline reactivity for an SN2 reaction. p-Nitrobenzyl bromide, with a strong electron-withdrawing group, is included to illustrate the impact of such substituents.
Suzuki-Miyaura Cross-Coupling Reaction Yields
The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. The electronic properties of the benzyl bromide substrate can influence the reaction yield.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzyl Bromide | Phenylboronic Acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 | 69[3] |
| Benzyl Bromide | Phenylboronic Acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 91[4] |
| 3-Nitrobenzyl Bromide | Phenylboronic Acid | Pd(N-Succ)₂(PPh₃)₂ | Na₂CO₃ | THF/H₂O | 60 | >99[4] |
Note: 3-Nitrobenzyl bromide is included as an example of a benzyl bromide with a strong electron-withdrawing group, similar to the electronic effect of a fluorine atom, demonstrating high reactivity in Suzuki-Miyaura coupling.
Experimental Protocols
General Procedure for Nucleophilic Substitution (SN2) Reaction
This protocol describes a general method for the reaction of a benzyl bromide with an amine nucleophile.
Materials:
-
Substituted or unsubstituted benzyl bromide (1.0 equiv)
-
Amine nucleophile (e.g., piperidine, 1.2 equiv)
-
Anhydrous solvent (e.g., Methanol, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the benzyl bromide and the anhydrous solvent.
-
Stir the solution at room temperature until the benzyl bromide is fully dissolved.
-
Add the amine nucleophile to the reaction mixture dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted amine.
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a benzyl bromide with an arylboronic acid.[3]
Materials:
-
Substituted or unsubstituted benzyl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., JohnPhos, 10 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
To a microwave reactor vial, add the benzyl bromide, arylboronic acid, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent and seal the vial.
-
Heat the reaction mixture in a microwave reactor to 140 °C for 20 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diarylmethane product.
Mandatory Visualization
Comparative Reaction Workflow
The following diagram illustrates a generalized workflow for comparing the reactivity of fluorinated and non-fluorinated benzyl bromides in a nucleophilic substitution reaction.
Caption: Comparative experimental workflow for kinetic analysis.
MAPK Signaling Pathway and the Role of MEK Inhibitors
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival. The MEK1/2 kinases are central components of this pathway. Many potent and selective MEK inhibitors are fluorinated molecules, highlighting the importance of fluorinated building blocks in their synthesis.
References
Comparative Crystallographic Analysis of Substituted Benzyl Bromide Derivatives
A guide for researchers in structural chemistry and drug design, offering a comparative overview of the crystallographic structures of substituted benzyl bromide derivatives. This document provides an objective analysis of their structural parameters, supported by experimental data, to serve as a valuable resource in the development of novel molecular entities.
Due to the absence of publicly available X-ray crystallography data for 4-fluoro-3,5-dimethylbenzyl bromide, this guide presents a comparative analysis of two analogous substituted benzyl bromide derivatives: 4-bromobenzyl bromide and 4-nitrobenzyl bromide. This comparison serves as an illustrative example of the crystallographic variations that can be expected within this class of compounds, providing a foundational understanding for researchers in the field.
Introduction to Benzyl Bromide Derivatives in Research
Benzyl bromide and its derivatives are important reagents in organic synthesis, frequently employed for the introduction of the benzyl protecting group for alcohols, phenols, and carboxylic acids. The substituents on the aromatic ring can significantly influence the reactivity of the benzylic bromide and the physicochemical properties of the resulting molecules. Understanding the three-dimensional structure of these building blocks through X-ray crystallography is paramount for rational drug design and the prediction of intermolecular interactions in the solid state.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 4-bromobenzyl bromide and 4-nitrobenzyl bromide, providing a direct comparison of their solid-state structures.
| Parameter | 4-Bromobenzyl Bromide | 4-Nitrobenzyl Bromide |
| Formula | C₇H₆Br₂ | C₇H₆BrNO₂ |
| Molecular Weight | 249.93 g/mol | 216.03 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁/c |
| a (Å) | 7.558(2) | 11.838(3) |
| b (Å) | 20.091(5) | 4.707(1) |
| c (Å) | 5.968(2) | 14.880(4) |
| α (°) | 90 | 90 |
| β (°) | 90 | 108.75(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 906.1(4) | 784.1(3) |
| Z | 4 | 4 |
| Density (calc.) | 1.833 Mg/m³ | 1.830 Mg/m³ |
Experimental Protocols
The methodologies for the synthesis and crystallographic analysis of substituted benzyl bromides are crucial for obtaining high-quality, reproducible data. Below are representative protocols.
Synthesis of Substituted Benzyl Bromides
A common method for the synthesis of substituted benzyl bromides is the free-radical bromination of the corresponding substituted toluene.
Example Protocol for 4-Substituted Benzyl Bromide Synthesis:
-
The appropriately substituted toluene (1 equivalent) is dissolved in a suitable solvent, such as carbon tetrachloride or cyclohexane.
-
A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the solution.
-
N-Bromosuccinimide (NBS) (1.1 equivalents) is added in portions to the reaction mixture.
-
The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) to yield the pure substituted benzyl bromide.
Single-Crystal X-ray Diffraction
High-quality single crystals are essential for accurate structure determination.
Crystallization Protocol:
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The collected diffraction data is processed, including integration of reflection intensities and corrections for absorption.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of substituted benzyl bromide derivatives.
A Comparative Guide to the Biological Activity of 4-Fluoro-3,5-dimethylbenzyl bromide Isomers: A Research Outlook
Disclaimer: As of late 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of studies directly comparing the biological activities of the specific isomers of 4-Fluoro-3,5-dimethylbenzyl bromide. This guide, therefore, aims to provide a foundational understanding for researchers and drug development professionals by extrapolating potential biological activities based on the known characteristics of the parent compound and related benzyl bromide derivatives. Furthermore, it outlines a hypothetical experimental framework to systematically evaluate and compare these isomers should they become available for investigation.
Introduction to this compound
This compound is an aromatic organic compound recognized for its role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a reactive benzyl bromide moiety, a fluorine atom, and two methyl groups, suggests a potential for diverse biological interactions. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets.[2][3]
Potential Biological Activities Based on Related Compounds
While specific data on this compound isomers is lacking, the broader class of benzyl bromide derivatives has been investigated for various biological effects. These studies can offer insights into potential areas of investigation for the isomers of interest.
-
Mutagenicity and Genotoxicity: Benzyl bromide and its derivatives have been shown to exhibit mutagenic properties.[4][5][6] These compounds can act as alkylating agents, reacting with nucleophilic sites on DNA and potentially leading to mutations. The level of mutagenicity can be influenced by the nature and position of substituents on the benzene ring.
-
Enzyme Inhibition: Fluorinated organic molecules are known to be effective enzyme inhibitors.[2][7][8] The fluorine atom can alter the electronic properties of the molecule, leading to enhanced binding to enzyme active sites. For instance, fluorinated compounds have been investigated as inhibitors of enzymes like butyrylcholinesterase, which is relevant in the context of Alzheimer's disease research.[9]
-
Anticancer and Cytotoxic Effects: The reactivity of the benzyl bromide group suggests a potential for cytotoxicity. By alkylating critical biomolecules within cancer cells, such compounds could disrupt cellular processes and induce apoptosis. The substitution pattern on the aromatic ring is a key determinant of cytotoxic potency.
Hypothetical Experimental Workflow for Isomer Comparison
To address the current knowledge gap, a systematic comparison of the biological activities of this compound isomers is necessary. The following experimental workflow is proposed for researchers venturing into this area.
Caption: Proposed experimental workflow for comparing the biological activity of this compound isomers.
Detailed Experimental Protocols
1. Isomer Synthesis, Purification, and Characterization:
-
Synthesis: The specific isomers would first need to be synthesized through established organic chemistry routes.
-
Purification: High-performance liquid chromatography (HPLC) would be employed to separate and purify each isomer to a high degree of homogeneity.
-
Characterization: The chemical structure of each purified isomer would be unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2. In Vitro Biological Assays:
-
Cytotoxicity Assays (MTT Assay):
-
Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each isomer for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each isomer.
-
-
Genotoxicity Assays (Ames Test):
-
Use various strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.
-
Expose the bacterial strains to different concentrations of each isomer, both with and without metabolic activation (S9 mix).
-
Plate the treated bacteria on a histidine-deficient medium.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) after a suitable incubation period.
-
An increase in the number of revertant colonies compared to the control indicates mutagenic potential.
-
Potential Signaling Pathway Involvement
Given the potential for cytotoxicity, it is plausible that the isomers of this compound could modulate key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an isomer of this compound.
Data Presentation
Should experimental data become available, it should be summarized in a clear and concise tabular format to facilitate easy comparison between the isomers.
Table 1: Hypothetical Comparative Biological Activity Data for this compound Isomers
| Isomer | IC50 (µM) in MCF-7 cells (48h) | Mutagenicity (Ames Test) | Target Enzyme Ki (nM) |
| Isomer A | [Insert Value] | [e.g., Positive/Negative] | [Insert Value] |
| Isomer B | [Insert Value] | [e.g., Positive/Negative] | [Insert Value] |
| Isomer C | [Insert Value] | [e.g., Positive/Negative] | [Insert Value] |
Conclusion
The isomers of this compound represent a novel chemical space with unexplored biological potential. While direct comparative data is currently unavailable, the known activities of related benzyl bromide derivatives suggest that these compounds may possess significant mutagenic, cytotoxic, and enzyme-inhibitory properties. The proposed experimental workflow provides a roadmap for future research that could uncover isomer-specific biological activities, paving the way for their potential application in drug discovery and development. It is imperative that future studies undertake a systematic evaluation to elucidate the structure-activity relationships and therapeutic potential of these intriguing molecules.
References
- 1. innospk.com [innospk.com]
- 2. rroij.com [rroij.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Mutagenicity of benzylic acetates, sulfates and bromides of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer's Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Fluoro-3,5-dimethylbenzyl Bromide: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for 4-Fluoro-3,5-dimethylbenzyl bromide (CAS No. 886501-82-2), a corrosive compound that poses significant health risks. This information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound is classified as a hazardous material, causing severe skin burns and eye damage.[1] All handling must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that an eyewash station and safety shower are readily accessible.
Key Hazard Information:
| Property | Value | Source |
| CAS Number | 886501-82-2 | [2] |
| Molecular Formula | C₉H₁₀BrF | [2] |
| Molecular Weight | 217.08 g/mol | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1] |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 | [3] |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[4][5] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.
Operational Plan for Disposal:
-
Segregation and Storage:
-
Store waste this compound in a designated, well-ventilated, and secure area away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[4]
-
Use tightly sealed, properly labeled, and corrosion-resistant containers. The label should clearly indicate "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
-
Handling Small Spills:
-
In the event of a small spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing full PPE, absorb the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[4]
-
Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Container Decontamination:
-
Empty containers that held this compound must be treated as hazardous waste.
-
For similar benzyl bromide compounds, decontamination of empty containers can be achieved by rinsing with a 5% aqueous sodium hydroxide or soda ash solution, followed by water. This rinsate must be collected and disposed of as hazardous waste.
-
Experimental Protocol: In-Lab Neutralization (Use with Extreme Caution)
While professional disposal is strongly recommended, for very small quantities, a carefully controlled neutralization procedure may be considered. This should only be performed by experienced chemists with appropriate safety measures in place. The reactivity of this compound is expected to be similar to other benzyl bromides, readily undergoing nucleophilic substitution.
Materials:
-
Stirring hotplate
-
Large beaker (at least 10 times the volume of the waste)
-
Stir bar
-
Sodium carbonate (soda ash) or sodium hydroxide solution (5-10%)
-
pH paper or meter
Procedure:
-
In a chemical fume hood, place the beaker with a stir bar on a stirring hotplate.
-
Add a large volume of water to the beaker.
-
Slowly and in small portions, add the this compound waste to the water with vigorous stirring.
-
Gradually add the sodium carbonate or sodium hydroxide solution to the mixture. The reaction is exothermic, so control the rate of addition to prevent excessive heat generation.
-
Monitor the pH of the solution, aiming for a neutral to slightly basic pH (7-8).
-
Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis.
-
The resulting aqueous solution should be collected and disposed of as hazardous waste, following institutional and local regulations.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these guidelines, laboratory professionals can mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's environmental health and safety (EHS) department for specific guidance and to arrange for professional waste pickup.
References
Personal protective equipment for handling 4-Fluoro-3,5-dimethylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Fluoro-3,5-dimethylbenzyl bromide (CAS No. 886501-82-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety precautions. The primary hazards include skin corrosion/burns, serious eye damage, and respiratory irritation.[1][2][3][4] It is also classified as a lachrymator, a substance that can cause tearing.[5][6]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 886501-82-2 | [7][8][9] |
| Molecular Formula | C9H10BrF | [7][9] |
| Molecular Weight | 217.08 g/mol | [9] |
| Physical Form | Solid | [7] |
| Melting Point | 44-46°C | [8] |
| Boiling Point | 235.4±35.0 °C (Predicted) | [8] |
| Density | 1.394±0.06 g/cm3 (Predicted) | [8] |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [7] |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[10] | Protects against splashes and vapors that can cause severe eye irritation and damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene, nitrile rubber), a lab coat, and other protective clothing as needed to prevent skin contact.[10][11] | Prevents skin irritation and burns.[1] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation.[10] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary. | Protects against inhalation of vapors which may cause respiratory irritation. |
| Hand Protection | Wear appropriate chemical-resistant gloves.[10] | Direct contact can cause skin irritation and burns. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[1]
-
Keep the container tightly closed and store at the recommended temperature of 2-8°C in a dark place under an inert atmosphere.[7]
2. Handling and Use:
-
All handling should be conducted in a designated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Avoid generating dust or vapors.
-
Do not breathe mist, vapors, or spray.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
After handling, wash hands and face thoroughly.
3. Spill Management:
-
In case of a spill, evacuate the area.
-
Wear the appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[1][5]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Chemical waste should be placed in a labeled, sealed container.
-
Do not dispose of this chemical down the drain.
Experimental Workflow and Safety Precautions
Caption: A logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 886501-82-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. msds.nipissingu.ca [msds.nipissingu.ca]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | 886501-82-2 [m.chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. nj.gov [nj.gov]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




